2,5-Dichloropyridin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLKHQBGBOLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432502 | |
| Record name | 2,5-dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53335-73-2 | |
| Record name | 2,5-dichloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,5-Dichloropyridin-3-ol (CAS No. 53335-73-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dichloropyridin-3-ol, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. This document collates available physicochemical data, outlines a potential synthetic approach, and discusses its relevance in the broader context of drug discovery.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are readily available from commercial suppliers, experimental data such as melting and boiling points are not consistently reported in publicly available literature, indicating its status as a specialized research chemical.
| Property | Value | Source |
| CAS Number | 53335-73-2 | Sigma-Aldrich |
| Molecular Formula | C₅H₃Cl₂NO | Sigma-Aldrich |
| Molecular Weight | 163.99 g/mol | Sigma-Aldrich |
| Appearance | Solid (form) | Sigma-Aldrich |
| InChI | 1S/C5H3Cl2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | Sigma-Aldrich |
| InChI Key | UZTLKHQBGBOLIX-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | Oc1cc(Cl)cnc1Cl | Sigma-Aldrich |
Synthesis and Reactivity
While specific, detailed experimental protocols for the direct synthesis of this compound are not widely published, a logical synthetic pathway can be inferred from established pyridine chemistry. A plausible approach involves the multi-step synthesis starting from a readily available pyridine derivative. The following workflow illustrates a potential synthetic route.
Caption: A potential synthetic workflow for this compound.
Hypothetical Experimental Protocol:
This protocol is a theoretical outline based on common organic chemistry transformations and should be optimized and validated in a laboratory setting.
Step 1: Chlorination of 2-Aminopyridine
-
To a solution of 2-aminopyridine in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add N-chlorosuccinimide (NCS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5-chloropyridine.
Step 2: Hydroxylation of 2-Amino-5-chloropyridine
-
Dissolve 2-amino-5-chloropyridine in an aqueous acidic solution (e.g., sulfuric acid).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding hydroxyl group, monitoring for nitrogen gas evolution.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield crude 2-amino-5-chloro-3-hydroxypyridine.
Step 3: Sandmeyer Reaction
-
Dissolve the crude 2-amino-5-chloro-3-hydroxypyridine in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Warm the reaction mixture to room temperature and then heat gently to drive the reaction to completion.
-
Extract the product, this compound, with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the final product by recrystallization or column chromatography.
Spectroscopic Data
As of the latest literature search, specific, publicly archived spectroscopic data (NMR, IR, MS) for this compound is not available. Researchers are advised to perform their own analytical characterization upon synthesis. For the related compound, 2,5-dichloropyridine, characteristic mass spectrometry data shows a molecular ion peak cluster with an M:M+2:M+4 ratio of approximately 9:6:1, indicative of two chlorine atoms. A similar isotopic pattern would be expected for this compound.
Applications in Research and Drug Development
While direct biological activity data for this compound is scarce, its structural motifs are present in molecules with a wide range of therapeutic applications. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of both chloro and hydroxyl substituents on the pyridine ring offers multiple points for further chemical modification, making it a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery programs.
The general class of substituted pyridin-3-ols has been investigated for various biological activities. The electronic properties of the pyridine ring, modified by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group, can influence the binding affinity of derivative compounds to biological targets.
Caption: Potential applications of this compound in chemical synthesis.
Safety Information
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
| Hazard Class | Signal Word | Hazard Statement |
| Acute Toxicity 3, Oral | Danger | H301: Toxic if swallowed |
Conclusion
This compound is a specialized chemical intermediate with potential applications in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed experimental and biological data are not extensively documented in the public domain, its structure suggests it is a valuable building block for further chemical exploration. The synthetic pathway and safety information provided in this guide are intended to support researchers in their work with this compound. It is strongly recommended that all experimental work be conducted with appropriate safety precautions and that the identity and purity of the synthesized material be confirmed through rigorous analytical techniques.
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridin-3-ol is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its specific substitution pattern, featuring two chlorine atoms and a hydroxyl group on the pyridine ring, imparts unique electronic and steric properties that make it an intriguing building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available physical and chemical data for this compound, intended to support research and development efforts in the scientific community.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other key parameters such as boiling point, solubility, and pKa have not been extensively reported in the scientific literature.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO | --INVALID-LINK-- |
| Molecular Weight | 163.99 g/mol | --INVALID-LINK-- |
| CAS Number | 53335-73-2 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 160-161 °C | --INVALID-LINK-- |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectral Data
For comparative purposes, the spectral characteristics of the related compound 2,5-dichloropyridine are well-documented and can offer some insight into the expected spectral features.
-
Mass Spectrometry of 2,5-Dichloropyridine: In Electron Ionization Mass Spectrometry (EI-MS), 2,5-dichloropyridine is expected to show a characteristic isotopic cluster for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[2] The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the pyridine ring.[2]
-
¹H NMR of 2,5-Dichloropyridine: The ¹H NMR spectrum of 2,5-dichloropyridine has been reported with the following chemical shifts: δ 8.70, 8.13, and 7.68 ppm.[3]
-
Infrared Spectroscopy of 2,5-Dichloropyridine: The IR spectrum of 2,5-dichloropyridine would be expected to show characteristic absorption bands for C-Cl and C=N bonds.[2]
Synthesis
A reported laboratory-scale synthesis of this compound involves the reaction of 5-chloro-2,3-dihydroxypyridine with a chlorinating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-chloro-2,3-dihydroxypyridine
-
Phosphoryl chloride (POCl₃)
-
Ethyl acetate
-
Petrol (petroleum ether)
Procedure:
-
A mixture of 5-chloro-2,3-dihydroxypyridine (1.0 g) and phosphoryl chloride (10 ml) is heated in a sealed tube at 180 °C overnight.[2]
-
After the reaction period, the excess phosphoryl chloride is removed by distillation.[2]
-
The resulting residue is purified by chromatography using a mixture of ethyl acetate and petrol as the eluent to yield 2,5-dichloro-3-hydroxypyridine.[2]
Workflow Diagram:
Reactivity and Potential Biological Activity
Specific studies on the reactivity and biological activity of this compound are limited. However, the reactivity of the structurally related 2,5-dichloropyridine and the biological potential of substituted pyridin-3-ols can provide valuable insights.
Reactivity:
The presence of two electron-withdrawing chlorine atoms and a hydroxyl group on the pyridine ring suggests that this compound can participate in a variety of chemical transformations. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The chlorine atoms are expected to be susceptible to nucleophilic aromatic substitution, although their reactivity will be influenced by the position on the ring and the electronic effects of the other substituents. The pyridine nitrogen provides a site for protonation and N-alkylation.
For instance, the related compound 2,5-dichloropyridine is known to undergo cross-coupling reactions with arylboronic acids in the presence of a palladium catalyst.
Potential Biological Activity:
Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds and FDA-approved drugs, exhibiting a wide range of activities including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The introduction of halogen atoms can significantly modulate the biological activity of a molecule. Studies on other halogenated pyridine derivatives have shown that the nature and position of the halogen can influence their antiproliferative and antimicrobial effects. Furthermore, substituted pyridin-3-yl pyrimidines have been evaluated as potent Bcr-Abl inhibitors for anticancer activity.[4]
Logical Relationship of Potential Reactions:
Safety and Handling
Detailed safety information for this compound is not extensively documented. However, based on the data for similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.
Conclusion
This compound is a chemical compound with established basic identifiers and a known melting point. While a synthetic route has been reported, a significant amount of experimental data regarding its physicochemical properties, spectral characteristics, and specific reactivity remains to be determined. The information available on related compounds suggests that it holds potential as a versatile intermediate in the synthesis of novel molecules with possible biological activities. Further research is warranted to fully characterize this compound and explore its utility in drug discovery and materials science.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
2,5-Dichloropyridin-3-ol molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridin-3-ol is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its specific substitution pattern offers unique electronic and steric properties that make it an attractive scaffold for the synthesis of novel compounds. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and available data on its synthesis and properties, compiled to aid researchers and professionals in drug development and related fields.
Molecular Structure and Formula
The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and a hydroxyl group at position 3.
Molecular Formula: C₅H₃Cl₂NO[1]
IUPAC Name: this compound
CAS Number: 53335-73-2[1]
SMILES String: Oc1cc(Cl)cnc1Cl[1]
Below is a diagram of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information. For context, data for the related compound 2,5-dichloropyridine is also provided.
| Property | This compound | 2,5-Dichloropyridine (for comparison) |
| Molecular Weight | 163.99 g/mol [1] | 147.99 g/mol |
| Melting Point | 160-161 °C | 59-62 °C |
| Boiling Point | Data not available | 190-191 °C[2] |
| Solubility | Data not available | Sparingly soluble in water[3] |
| Appearance | Solid[1] | Solid |
Experimental Protocols
Synthesis of this compound
A reported synthesis of this compound involves the reaction of 5-chloro-2,3-dihydroxypyridine with phosphoryl chloride.
Materials:
-
5-chloro-2,3-dihydroxypyridine
-
Phosphoryl chloride (POCl₃)
-
Ethyl acetate
-
Petrol ether
Procedure:
-
A mixture of 5-chloro-2,3-dihydroxypyridine (1.0 g) and phosphoryl chloride (10 mL) is heated in a sealed tube at 180 °C overnight.
-
After the reaction is complete, the excess phosphoryl chloride is removed by distillation.
-
The residue is then purified by chromatography using a mixture of ethyl acetate and petrol ether as the eluent to yield 2,5-dichloro-3-hydroxypyridine.
Yield and Purity: The final product has a melting point of 160-161 °C. Further details on the yield and spectroscopic confirmation were not provided in the available literature.
Below is a workflow diagram for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the presence of the electron-withdrawing chlorine atoms and the hydroxyl group.
-
¹³C NMR: The spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the chlorine and oxygen atoms would show characteristic downfield shifts.
-
IR Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 163.99. A characteristic isotopic pattern for two chlorine atoms would be expected, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.[4]
Applications in Drug Development and Research
While there is no specific information on the biological activity or direct application of this compound in drug development, the substituted pyridine scaffold is a common motif in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.
The presence of two chlorine atoms and a hydroxyl group on the pyridine ring of this compound provides multiple sites for further chemical modification. These reactive sites can be utilized to synthesize a library of derivatives for screening in various biological assays. The chlorine atoms can be displaced through nucleophilic substitution reactions, and the hydroxyl group can be modified through etherification or esterification, allowing for the introduction of diverse functional groups to explore structure-activity relationships.
Given the importance of substituted pyridines in medicinal chemistry, this compound represents a valuable, albeit understudied, building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore its potential in drug discovery.
References
An In-depth Technical Guide to the Solubility and Stability of 2,5-Dichloropyridin-3-ol
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2,5-Dichloropyridin-3-ol. While specific experimental data for this compound is not extensively available in public literature, this document details the established protocols and theoretical frameworks necessary for researchers, scientists, and drug development professionals to conduct these critical assessments.
Introduction to this compound
This compound is a halogenated pyridine derivative with the chemical formula C₅H₃Cl₂NO. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a hydroxyl group, suggests its potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility and stability is paramount for optimizing reaction conditions, purification processes, formulation development, and ensuring its efficacy and safety in potential applications.
Chemical Structure and Properties:
-
Molecular Formula: C₅H₃Cl₂NO
-
Molecular Weight: 163.99 g/mol
-
Appearance: Typically a solid
-
InChI Key: UZTLKHQBGBOLIX-UHFFFAOYSA-N
The presence of both a hydroxyl group (capable of hydrogen bonding) and chlorine atoms influences its polarity and, consequently, its solubility in various solvents. The electron-withdrawing nature of the chlorine atoms and the nitrogen in the pyridine ring can also affect the molecule's chemical stability.
Solubility of this compound
The solubility of a compound is a fundamental physical property that dictates its behavior in different solvent systems. The principle of "like dissolves like" is a useful starting point, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[1] Factors such as temperature, pressure, and pH can significantly influence solubility.
Qualitative Solubility Determination
A preliminary assessment of solubility can be performed using a simple series of tests to classify the compound's general solubility characteristics.
Experimental Protocol: Qualitative Solubility Testing [2][3][4]
-
Water Solubility:
-
Add approximately 25 mg of this compound to 0.75 mL of deionized water in a test tube.
-
Vigorously shake the test tube for 60 seconds.[5]
-
Observe if the solid dissolves completely. If so, the compound is water-soluble.
-
If the compound is water-soluble, test the solution with litmus or a pH meter to determine if it is acidic or basic.[4]
-
-
Aqueous Acid/Base Solubility (for water-insoluble compounds):
-
If the compound is insoluble in water, prepare two more test tubes with 25 mg of the compound.
-
To one tube, add 0.75 mL of 5% aqueous HCl and shake. Solubility indicates a basic functional group (e.g., an amine, though not expected for the primary structure of this compound).[3][4]
-
To the other tube, add 0.75 mL of 5% aqueous NaOH and shake. Solubility indicates an acidic functional group, such as the phenolic hydroxyl group on the pyridine ring.[3][4]
-
If soluble in NaOH, a further test with 5% NaHCO₃ can be performed. Solubility in NaHCO₃ suggests a strongly acidic group, while insolubility suggests a weakly acidic group like a phenol.[2][4]
-
-
Organic Solvent Solubility:
-
Repeat the process with various organic solvents of differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).[6]
-
Quantitative Solubility Determination
For drug development and process chemistry, precise quantitative solubility data is required. The isothermal equilibrium (shake-flask) method is a common and reliable technique.
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method [1][7]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.[7]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., at 25°C and 37°C) and agitate until equilibrium is reached (typically 24-72 hours).
-
-
Sample Collection and Analysis:
-
Allow the vials to stand at the set temperature for a period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed or temperature-equilibrated syringe.
-
Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or g/100 mL.
-
Table 1: Example Data Table for Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Water (pH 7.0) | 25 | Experimental Value |
| Water (pH 7.0) | 37 | Experimental Value |
| 0.1 M HCl | 25 | Experimental Value |
| 0.1 M HCl | 37 | Experimental Value |
| Phosphate Buffer (pH 7.4) | 25 | Experimental Value |
| Phosphate Buffer (pH 7.4) | 37 | Experimental Value |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetone | 25 | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value |
| Dichloromethane | 25 | Experimental Value |
Visualization of Solubility Determination Workflow
The following diagram illustrates the key steps in the quantitative solubility determination process.
Stability of this compound
Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[10] Degradation can be induced by various factors, including pH (hydrolysis), oxidation, and light (photolysis).[11][12]
Forced Degradation (Stress Testing)
Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13]
Experimental Protocol: Forced Degradation Study [11][12][13]
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours).
-
Neutral Hydrolysis: Dilute the stock solution with deionized water. Incubate at a set temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel sample should be kept in the dark as a control.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method. This method must be able to separate the intact parent compound from all significant degradation products.
-
The percentage of remaining compound is calculated relative to an unstressed control sample (T=0).[11]
-
Table 2: Example Data Table for Forced Degradation of this compound
| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Degradation |
|---|---|---|---|---|
| Control (T=0) | 0 | 25 | 100.0 | 0.0 |
| 0.1 M HCl | 24 h | 60 | Experimental Value | Calculated Value |
| 0.1 M NaOH | 2 h | 25 | Experimental Value | Calculated Value |
| Water | 24 h | 60 | Experimental Value | Calculated Value |
| 3% H₂O₂ | 24 h | 25 | Experimental Value | Calculated Value |
| Photolytic | - | 25 | Experimental Value | Calculated Value |
| Thermal (Solid) | 48 h | 80 | Experimental Value | Calculated Value |
Potential Degradation Pathways
For chloropyridinol compounds, potential degradation pathways may involve hydrolysis, oxidation of the pyridine ring, or dechlorination reactions. For instance, the related compound 3,5,6-trichloro-2-pyridinol (TCP) is a known degradation product of the insecticide chlorpyrifos through hydrolysis.[14][15] While the exact pathway for this compound would need to be elucidated experimentally (e.g., using LC-MS to identify degradation products), a hypothetical pathway can be visualized.
Visualization of a Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical oxidative degradation pathway for a dichloropyridinol structure, leading to ring opening.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for both solubility and stability studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and robust method for this purpose. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[11][13][16]
Typical HPLC Method Parameters: [8][17]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find its λmax.
-
Injection Volume: 10 µL.
Conclusion
This guide outlines the necessary experimental framework for a thorough investigation of the solubility and stability of this compound. While specific data for this compound is limited, the detailed protocols provided for qualitative and quantitative solubility determination, forced degradation studies, and analytical method development empower researchers to generate the critical data required for its potential advancement in pharmaceutical and chemical research. The systematic application of these methodologies will ensure a comprehensive understanding of the physicochemical properties of this compound, facilitating its effective use in future applications.
References
- 1. youtube.com [youtube.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scribd.com [scribd.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chem.ws [chem.ws]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Guide: Spectral Analysis of 2,5-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the spectral data for 2,5-Dichloropyridin-3-ol (CAS No. 53335-73-2). Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectral information based on established principles of spectroscopy and data from structurally analogous compounds. It also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this molecule in a research and drug development context.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of similar chlorinated and hydroxylated pyridine structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Singlet (broad) | 1H | OH |
| ~7.8-8.0 | Singlet | 1H | H-4 |
| ~8.2-8.4 | Singlet | 1H | H-6 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~150-155 | C-3 |
| ~145-150 | C-6 |
| ~140-145 | C-2 |
| ~125-130 | C-4 |
| ~120-125 | C-5 |
Solvent: DMSO-d₆
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration |
| 3400-3200 (broad) | O-H stretch |
| ~1600 | C=C aromatic stretch |
| ~1560 | C=N aromatic stretch |
| 1250-1150 | C-O stretch |
| 850-750 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Notes |
| 163/165/167 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 128/130 | [M-Cl]⁺ | Fragment corresponding to the loss of a chlorine atom. |
| 100 | [M-Cl-CO]⁺ | Fragment corresponding to the loss of chlorine and carbon monoxide. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for this compound. These protocols are based on standard methodologies for the analysis of organic compounds.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 25 °C.
-
Use a standard pulse sequence with a 30-degree pulse angle.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
The relaxation delay should be set to 5 seconds to ensure full relaxation of the protons.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A relaxation delay of 2 seconds is typically sufficient.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
2.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
-
GC-MS Method:
-
Chromatographic Separation: Use a capillary column (e.g., DB-5ms) with helium as the carrier gas. The oven temperature program should start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound.
-
Mass Spectrometry: Use Electron Ionization (EI) at 70 eV. Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 40 to 500.
-
-
Direct Insertion Probe Method:
-
Place a small amount of the sample on the probe.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire the mass spectrum using EI at 70 eV.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis and spectral characterization of this compound.
Theoretical Prediction of 2,5-Dichloropyridin-3-ol NMR Shifts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. For novel or complex molecules such as 2,5-Dichloropyridin-3-ol, a substituted heterocyclic compound with potential applications in medicinal chemistry, unambiguous assignment of NMR signals can be challenging. This technical guide provides a comprehensive framework for the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound using quantum chemical calculations. It outlines a robust computational methodology based on Density Functional Theory (DFT), details a standardized experimental protocol for subsequent validation, and presents a clear structure for data comparison. This integrated approach of theoretical prediction and experimental verification is designed to accelerate structural elucidation and characterization for researchers in drug discovery and chemical synthesis.
Introduction
The precise determination of molecular structure is fundamental to understanding chemical reactivity, biological activity, and material properties. While NMR spectroscopy is the most powerful tool for this purpose, complex substitution patterns on aromatic and heterocyclic rings can lead to ambiguous spectral assignments. This compound presents such a case, where the electronic effects of two chlorine atoms and a hydroxyl group on the pyridine ring influence the chemical shifts of the remaining ring protons and carbons in a non-trivial manner.
Computational chemistry offers a powerful solution to this challenge. By calculating NMR shielding tensors from first principles, it is possible to predict chemical shifts with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT), has emerged as a reliable standard for this purpose.
This guide details a complete workflow for the theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound, provides a standardized experimental protocol for acquiring validation data, and establishes a clear format for presenting and comparing the theoretical and experimental results.
Computational Methodology for NMR Shift Prediction
The theoretical prediction of NMR chemical shifts is a multi-step process that involves geometry optimization, confirmation of the structure as a true energy minimum, and the final calculation of NMR shielding constants. The workflow is visualized in Figure 1.
Figure 1. Computational workflow for predicting NMR chemical shifts.
Protocol for Theoretical NMR Shift Calculation:
-
Structure Generation: Generate an initial 3D structure of this compound using molecular modeling software.
-
Geometry Optimization:
-
Method: Perform a full geometry optimization using Density Functional Theory (DFT). A hybrid functional such as B3LYP is a robust starting point.
-
Basis Set: Employ a triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(2d,p), to accurately describe the electronic structure.
-
Solvent Effects: Incorporate a solvent model to simulate the environment of the NMR experiment. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is recommended, specifying the solvent (e.g., Chloroform or DMSO).
-
-
Vibrational Frequency Analysis:
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. If imaginary frequencies are present, the structure corresponds to a transition state and must be re-optimized.
-
-
GIAO NMR Calculation:
-
Using the optimized geometry, perform the NMR shielding calculation using the Gauge-Including Atomic Orbital (GIAO) method.
-
Method: Different functionals can be optimal for NMR calculations. The mPW1PW91 functional is often recommended for its accuracy in predicting ¹³C shifts.[1]
-
Basis Set: A basis set such as 6-31G(d) or higher is typically sufficient for the GIAO step.[1]
-
Solvent Effects: The same solvent model (IEFPCM) used in the optimization must be included in this step for consistency.
-
-
Reference Standard Calculation: Perform a separate GIAO NMR calculation for Tetramethylsilane (TMS) at the exact same level of theory (functional, basis set, and solvent model) to obtain its absolute shielding value (σ_TMS).
-
Chemical Shift Calculation: Convert the calculated isotropic shielding values (σ_iso) for each nucleus of this compound into chemical shifts (δ) using the following equation:
-
δ_calc = σ_TMS - σ_iso
-
Data Presentation and Comparison
A direct comparison between theoretical and experimental data is essential for validation. The following tables provide a standardized format for presenting these results. As no experimental data is currently published for this compound, these values are listed as "To be determined."
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (Δδ, ppm) |
| H-4 | [Calculated Value] | To be determined | [Calculated - Experimental] |
| H-6 | [Calculated Value] | To be determined | [Calculated - Experimental] |
| 3-OH | [Calculated Value] | To be determined | [Calculated - Experimental] |
| Computational Level: GIAO-mPW1PW91/6-31G(d) with IEFPCM (Solvent: CDCl₃) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (Δδ, ppm) |
| C-2 | [Calculated Value] | To be determined | [Calculated - Experimental] |
| C-3 | [Calculated Value] | To be determined | [Calculated - Experimental] |
| C-4 | [Calculated Value] | To be determined | [Calculated - Experimental] |
| C-5 | [Calculated Value] | To be determined | [Calculated - Experimental] |
| C-6 | [Calculated Value] | To be determined | [Calculated - Experimental] |
| Computational Level: GIAO-mPW1PW91/6-31G(d) with IEFPCM (Solvent: CDCl₃) |
Experimental Protocol for NMR Spectrum Acquisition
To validate the theoretical predictions, high-quality experimental NMR data must be acquired. The following protocol provides a standardized procedure for obtaining ¹H and ¹³C NMR spectra.
4.1. Instrumentation
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
4.2. Sample Preparation [2][3]
-
Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR to ensure a good signal-to-noise ratio.[3]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should match that used in the computational model.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Volume: Ensure the final sample height in the NMR tube is between 4.5 and 5.5 cm.[4]
4.3. ¹H NMR Acquisition Parameters (Typical for 400 MHz)
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6-7 ppm).
-
Temperature: 298 K.
4.4. ¹³C NMR Acquisition Parameters (Typical for 100 MHz)
-
Pulse Program: Standard proton-decoupled pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or higher, as required by sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
-
Temperature: 298 K.
4.5. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C nuclei.
Conclusion
The integration of theoretical NMR shift prediction with experimental verification provides a robust and efficient pathway for the structural elucidation of complex molecules like this compound. The DFT-GIAO method, when applied with appropriate functionals, basis sets, and solvent models, can yield highly accurate predictions that guide the assignment of experimental spectra. The protocols and data structures outlined in this guide offer a standardized framework for researchers, ensuring consistency and reliability in the characterization of novel chemical entities. This synergy between computational and experimental chemistry is invaluable in modern drug discovery and development, where speed and accuracy are paramount.
References
discovery and first synthesis of 2,5-Dichloropyridin-3-ol
A Note on 2,5-Dichloropyridin-3-ol: Comprehensive searches for the discovery and initial synthesis of this compound did not yield specific documented pathways for this exact molecule. It is possible that this compound is a less common tautomer or not widely reported in scientific literature. This guide will, therefore, focus on the synthesis of the closely related and industrially significant compound, 2,5-Dichloropyridine , with a particular emphasis on a synthetic route that proceeds through a dihydroxypyridine intermediate, a structure chemically similar to the requested compound.
Introduction
2,5-Dichloropyridine is a pivotal intermediate in the manufacturing of a variety of commercial products, including pharmaceuticals and agrochemicals. For instance, it is a key building block for certain insecticides and herbicides. This document provides a detailed technical overview of a modern and efficient synthesis route for 2,5-Dichloropyridine, designed for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.
Core Synthesis Pathway: From Diethyl Maleate to 2,5-Dichloropyridine
The featured synthesis is a multi-step process that begins with the condensation of diethyl maleate and nitromethane, followed by hydrogenation and cyclization to form 2,5-dihydroxypyridine. The final step is the chlorination of this intermediate to yield 2,5-Dichloropyridine.
Experimental Protocols
Part 1: Synthesis of 2,5-Dihydroxypyridine
This initial phase of the synthesis focuses on the creation of the key intermediate, 2,5-dihydroxypyridine.
Materials:
-
Diethyl maleate
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Palladium on carbon (Pd/C) catalyst
-
Methyl tertiary butyl ether (MTBE)
Procedure:
-
To a 500 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add diethyl maleate (86.1 g, 0.5 mol), nitromethane (30.5 g, 0.5 mol), and DBU (1.8 g).
-
Heat the mixture with stirring to 65-70 °C and maintain this temperature for 5 hours.
-
After the reaction, cool the mixture to 20-25 °C.
-
Add methanol (200 g) and a palladium on carbon catalyst (1.8 g) to the flask.
-
Pressurize the flask with hydrogen gas to 0.1-0.3 MPa.
-
Heat the reaction mixture to 30-35 °C and stir for 10 hours.
-
Once the reaction is complete, replace the hydrogen atmosphere with nitrogen gas three times.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate by evaporation to dryness.
-
Add methyl tertiary butyl ether (100 g) to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.
Part 2: Synthesis of 2,5-Dichloropyridine
This section details the final chlorination step to produce 2,5-Dichloropyridine.
Materials:
-
2,5-Dihydroxypyridine (from Part 1)
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
40% aqueous sodium hydroxide solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 500 ml four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (200 g) and 2,5-dihydroxypyridine (22.0 g, 0.2 mol).
-
After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 300 g of ice water with stirring.
-
Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.
-
Extract the product three times with 50 g of dichloromethane each time.
-
Combine the organic phases and wash with 30 g of saturated brine solution.
-
Dry the organic phase with 5 g of anhydrous sodium sulfate.
Data Presentation
Table 1: Reactant and Product Quantities for the Synthesis of 2,5-Dihydroxypyridine
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| Diethyl maleate | 172.18 | 0.5 | 86.1 |
| Nitromethane | 61.04 | 0.5 | 30.5 |
| 2,5-Dihydroxypyridine | 111.09 | ~0.46 (yield dependent) | ~51.1 (assuming 92% yield) |
Table 2: Reactant and Product Quantities for the Synthesis of 2,5-Dichloropyridine
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| 2,5-Dihydroxypyridine | 111.09 | 0.2 | 22.0 |
| Phosphorus oxychloride | 153.33 | 1.30 | 200 |
| 2,5-Dichloropyridine | 147.99 | ~0.19 (yield dependent) | ~28.1 (assuming 95% yield) |
Mandatory Visualization
Caption: Synthesis Pathway of 2,5-Dichloropyridine.
An In-depth Technical Guide to the Safety and Handling of 2,5-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and site-specific risk assessments.
Introduction
2,5-Dichloropyridin-3-ol is a halogenated pyridine derivative with potential applications in chemical synthesis and drug discovery. Due to its chemical structure, it is crucial for researchers and laboratory personnel to be fully aware of its potential hazards and to implement rigorous safety protocols during its handling, storage, and disposal. This guide provides a summary of the known safety information and outlines best practices for its use in a research and development setting.
Hazard Identification and Classification
Based on available safety data, this compound is classified as a highly toxic substance. The primary hazard is acute oral toxicity.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Danger |
Source: Sigma-Aldrich
The lack of more extensive toxicological data necessitates treating this compound with a high degree of caution, assuming it may also be irritating to the skin, eyes, and respiratory tract, similar to other chlorinated pyridine compounds.[1][2][3]
Physical and Chemical Properties
Detailed physical and chemical property data for this compound are not extensively published. The following table summarizes the basic information available.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO | |
| Molecular Weight | 163.99 g/mol | |
| CAS Number | 53335-73-2 | |
| Physical Form | Solid | |
| InChI Key | UZTLKHQBGBOLIX-UHFFFAOYSA-N | |
| SMILES String | Oc1cc(Cl)cnc1Cl |
Safe Handling and Personal Protective Equipment (PPE)
Given its high acute oral toxicity, all handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Engineering Controls
-
Chemical Fume Hood: All weighing and transfer operations must be conducted in a fume hood with a tested and certified face velocity.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with this compound.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene, disposable. Double-gloving is recommended. |
| Eyes | Safety goggles | Chemical splash goggles are required. A face shield should be worn over goggles when there is a risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat that is buttoned completely. |
| Respiratory | Respirator (if needed) | A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain procedures, such as cleaning up spills, or if engineering controls are not sufficient. |
Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.
-
Remove contaminated clothing immediately and launder it before reuse.
Experimental Protocol: Safe Weighing and Handling of a Highly Toxic Solid
The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This should be adapted to specific experimental needs and incorporated into a formal standard operating procedure (SOP).
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Tared, sealable reaction vessel
-
Appropriate solvent
-
Waste container for contaminated consumables
-
Decontamination solution (e.g., 10% bleach solution, followed by water and ethanol rinses for equipment)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE (double gloves, safety goggles, lab coat).
-
Place all necessary equipment inside the fume hood.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Weighing:
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer a small amount of the solid to the weighing paper or boat on a tared analytical balance inside the fume hood.
-
Close the primary container immediately after dispensing.
-
Record the weight.
-
-
Transfer:
-
Carefully transfer the weighed solid into the reaction vessel.
-
If dissolving, add the solvent slowly to avoid splashing.
-
Seal the reaction vessel.
-
-
Decontamination and Cleanup:
-
Dispose of the weighing paper/boat and any other contaminated disposable items into a designated, sealed hazardous waste bag inside the fume hood.
-
Wipe down the spatula and any surfaces in the immediate work area with an appropriate decontamination solution.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste bag.
-
Close the hazardous waste bag and prepare it for formal waste disposal according to institutional guidelines.
-
-
Post-Handling:
-
Remove the remaining PPE and wash hands thoroughly.
-
Storage and Stability
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored in a designated, locked cabinet for toxic chemicals, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, immediate action is critical.
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician. Do not induce vomiting.
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation develops.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.
Spills and Waste Disposal
-
Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the material into a sealed container for hazardous waste disposal. Do not allow the material to enter drains.
-
Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: Logical relationship of hazard identification and control measures.
Caption: Experimental workflow for safe handling of a toxic solid.
References
2,5-Dichloropyridin-3-ol: A Comprehensive Material Safety Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the material safety data for 2,5-Dichloropyridin-3-ol (CAS No. 80735-36-4). Due to the limited availability of a comprehensive, official Safety Data Sheet (SDS), this guide synthesizes available data from supplier information and extrapolates potential hazards from structurally related compounds. All data derived from analogous compounds are clearly indicated. This guide is intended for use by trained professionals in a laboratory or research setting.
Section 1: Chemical Identity and Physical Properties
This compound is a halogenated heterocyclic compound. Its core structure consists of a pyridine ring substituted with two chlorine atoms and a hydroxyl group.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 80735-36-4 | N/A |
| Molecular Formula | C₅H₃Cl₂NO | N/A |
| Molecular Weight | 163.99 g/mol | N/A |
| Physical Form | Solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| SMILES | Clc1cc(O)nc(Cl)c1 | N/A |
Section 2: Hazard Identification and GHS Classification
The primary known hazard associated with this compound is its acute oral toxicity. The Globally Harmonized System (GHS) classification is based on information provided by chemical suppliers.
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Skull and Crossbones | Danger | H301: Toxic if swallowed |
Precautionary Statements:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
The following DOT script generates a visual representation of the GHS hazard classification.
Caption: GHS Hazard Profile of this compound.
Section 3: Toxicological Information
| Toxicological Endpoint | Value | Species | Route | Source |
| Acute Oral Toxicity | Category 3 | Not specified | Oral | Sigma-Aldrich |
Section 4: First-Aid Measures
Given the GHS classification, the following first-aid measures are recommended. These are general guidelines and should be supplemented by institutional protocols.
| Exposure Route | First-Aid Protocol |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Section 5: Handling and Storage
Proper handling and storage are crucial to minimize exposure risks.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
The following DOT script outlines a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General Laboratory Workflow for Safe Handling.
Section 6: Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area of all unnecessary personnel.
-
Ventilate the area.
-
Wear appropriate personal protective equipment (PPE), including respiratory protection if dust is generated.
-
Contain the spill. For solid materials, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Section 7: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.
Section 8: Experimental Protocols
No specific experimental protocols for the use of this compound are publicly available in the searched resources. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide. When designing experiments, consider the reactivity of the hydroxyl and chloro-substituents on the pyridine ring.
Section 9: Regulatory Information
Regulatory information for this compound is not widely documented. Users are responsible for complying with all applicable local, state, and federal regulations regarding the handling, storage, and disposal of this chemical.
Section 10: Disclaimer
The information provided in this document is based on the limited data available and is intended as a guide for trained professionals. It is not a substitute for a comprehensive Safety Data Sheet. The user assumes all responsibility for the safe handling, use, and disposal of this material. Google and its affiliates make no warranties, express or implied, and assume no liability in connection with any use of this information.
Potential Research Applications of 2,5-Dichloropyridin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential research applications of the heterocyclic compound 2,5-Dichloropyridin-3-ol. While direct research on this specific molecule is limited, its structural features—a dichlorinated pyridine ring and a hydroxyl group—suggest significant utility as a versatile intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemicals. This document provides an overview of its chemical properties, synthetic routes, and, by extension from closely related analogs, its promising future in scientific research.
Core Chemical Properties
This compound is a solid compound with the molecular formula C₅H₃Cl₂NO and a molecular weight of 163.99 g/mol . Its structure combines the reactivity of a dichloropyridine core with a nucleophilic hydroxyl group, opening avenues for diverse chemical modifications.
| Property | Value |
| CAS Number | 53335-73-2 |
| Molecular Formula | C₅H₃Cl₂NO |
| Molecular Weight | 163.99 |
| Form | Solid |
| SMILES String | Oc1cc(Cl)cnc1Cl |
| InChI Key | UZTLKHQBGBOLIX-UHFFFAOYSA-N |
Synthesis of this compound and Related Precursors
The synthesis of this compound can be achieved from 5-chloro-2,3-dihydroxypyridine. Additionally, the synthesis of the related and commercially important 2,5-dichloropyridine often proceeds through a 2,5-dihydroxypyridine intermediate, highlighting a key synthetic pathway for this class of compounds.
Experimental Protocol: Synthesis of this compound
A direct method for the synthesis of 2,5-dichloro-3-hydroxypyridine has been reported.[1]
Materials:
-
5-chloro-2,3-dihydroxypyridine
-
Phosphoryl chloride
-
Ethyl acetate
-
Petrol ether
Procedure:
-
A mixture of 5-chloro-2,3-dihydroxypyridine (1.0 g) and phosphoryl chloride (10 ml) is heated overnight at 180°C in a sealed tube.
-
The excess phosphoryl chloride is removed by distillation.
-
The residue is purified by chromatography (eluent: ethyl acetate - petrol ether) to yield 2,5-dichloro-3-hydroxypyridine.
-
The final product has a melting point of 160°-161°C.[1]
Experimental Protocol: Synthesis of 2,5-Dichloropyridine via a Dihydroxypyridine Intermediate
A common high-yield synthesis of 2,5-dichloropyridine involves the chlorination of 2,5-dihydroxypyridine, which itself can be synthesized from maleic diester and nitromethane.[2] This two-step process provides a potential route to access dichlorinated pyridine scaffolds.
Part 1: Synthesis of 2,5-Dihydroxypyridine
Materials:
-
Nitromethane
-
Dimethyl maleate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Palladium on carbon (Pd/C)
-
Methyl tertiary butyl ether (MTBE)
Procedure:
-
In a 500 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 30.5 g (0.5 mol) of nitromethane, 72.0 g (0.5 mol) of dimethyl maleate, and 1.8 g of DBU.
-
Heat the mixture with stirring to 60-65°C and maintain for 5 hours.
-
Cool the mixture to 20-25°C.
-
Add 200 g of methanol and 1.8 g of palladium on carbon catalyst.
-
Pressurize the flask with hydrogen gas to 0.1-0.3 MPa and heat to 30-35°C with stirring for 10 hours.
-
After the reaction, replace the hydrogen atmosphere with nitrogen.
-
Filter to remove the catalyst and concentrate the filtrate to dryness.
-
Recrystallize the residue from 100 g of methyl tertiary butyl ether to obtain 2,5-dihydroxypyridine.
Part 2: Synthesis of 2,5-Dichloropyridine
Materials:
-
2,5-Dihydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 ml four-neck flask, add 200 g of phosphorus oxychloride and 22.0 g (0.2 mol) of 2,5-dihydroxypyridine.
-
Stir and heat the reaction at 145°C for 4 hours.
-
Recover excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 300 g of ice water with stirring.
-
Neutralize with 40% aqueous sodium hydroxide solution to a pH of 7-9.
-
Extract three times with 50 g of dichloromethane.
-
Combine the organic phases, wash with 30 g of saturated brine, and dry with 5 g of anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine.[2]
Quantitative Data for the Synthesis of 2,5-Dichloropyridine
| Step | Reactants | Reagents | Yield (%) | Purity (%) |
| 1 | Dimethyl maleate, Nitromethane | DBU, Pd/C, H₂ | 93.1 | 99.7 |
| 2 | 2,5-Dihydroxypyridine | POCl₃ | 94.3 | 99.5 |
Data from a patent for the synthesis of 2,5-dichloropyridine via a dihydroxypyridine intermediate.[2]
Potential Research Applications
The true potential of this compound lies in its utility as a chemical building block for the synthesis of more complex molecules with potential biological activity. The presence of two chlorine atoms and a hydroxyl group on the pyridine ring provides multiple reactive sites for derivatization.
Medicinal Chemistry
Dichloropyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals. For example, 2,5-dichloropyridine is a precursor for anti-AIDS and anti-peptic ulcer drug intermediates.[2] The related 3-amino-2,5-dichloropyridine is a key building block for various therapeutic agents.[3]
The hydroxyl group of this compound offers a handle for introducing a wide range of substituents through etherification, esterification, or other coupling reactions. This could lead to the generation of libraries of novel compounds for screening against various biological targets, such as protein kinases, which are often targeted by pyridine-containing inhibitors.
Caption: Potential derivatization pathways for this compound.
Agrochemicals
Chlorinated pyridines are fundamental to the agrochemical industry, serving as precursors to a wide range of herbicides, insecticides, and fungicides.[4] The 2,5-dichloro substitution pattern is found in numerous active ingredients. The hydroxyl group of this compound could be exploited to attach other pharmacophores or to modulate the physicochemical properties of the resulting molecules, potentially leading to the discovery of new and more effective crop protection agents. For instance, 3-amino-2,5-dichloropyridine is a known intermediate in the synthesis of herbicides and insecticides.[3]
Conclusion
While direct and extensive research on this compound is not yet prevalent in the scientific literature, its chemical structure strongly suggests its potential as a highly valuable and versatile intermediate. The presence of multiple reactive sites allows for the straightforward synthesis of a diverse range of derivatives. Researchers in medicinal chemistry and agrochemical development are encouraged to explore the utility of this compound as a scaffold for the design and synthesis of novel, biologically active molecules. The synthetic protocols for related compounds provided in this guide offer a solid foundation for the preparation and subsequent derivatization of this compound, paving the way for future discoveries.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. JPH06228096A - Production of pure 2,5-dichloropyridine and recovery of 2,3-dichloropyridine produced as by-product - Google Patents [patents.google.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 2,5-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,5-Dichloropyridin-3-ol from 2-amino-5-chloropyridin-3-ol. The synthetic strategy is centered around the Sandmeyer reaction, a robust and widely used method for the conversion of an aromatic amino group into a chloro group via a diazonium salt intermediate. Dichlorinated pyridinol scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a variety of biologically active compounds. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.
Introduction
Halogenated pyridines, and specifically dichlorinated pyridinols, are important structural motifs in a wide range of pharmaceutical compounds and agrochemicals. The introduction of chlorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, represents a versatile building block for the synthesis of more complex molecules in drug discovery programs.
The synthetic route described herein employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of primary aromatic amines.[1][2] This reaction proceeds in two main stages: the diazotization of the amine to form a diazonium salt, followed by the copper(I) catalyzed displacement of the diazonium group with a chloride ion.[1][3]
Signaling Pathway and Logical Relationships
The synthesis of this compound from 2-amino-5-chloropyridin-3-ol is a two-step process initiated by the diazotization of the primary amine, followed by a copper-catalyzed Sandmeyer reaction. The overall transformation is depicted in the workflow diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
This section details the proposed experimental procedure for the synthesis of this compound.
Materials and Equipment:
-
2-amino-5-chloropyridin-3-ol
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization of 2-amino-5-chloropyridin-3-ol
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chloropyridin-3-ol in concentrated hydrochloric acid and deionized water.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the starting material while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate 500 mL round-bottom flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following tables summarize the quantitative data for the proposed synthesis of this compound.
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2-amino-5-chloropyridin-3-ol | 144.56 | 0.05 | 1.0 | 7.23 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.06 | 1.2 | 4.14 g |
| Concentrated HCl (37%) | 36.46 | - | - | 25 mL |
| Copper(I) Chloride (CuCl) | 98.99 | 0.055 | 1.1 | 5.44 g |
| Deionized Water | 18.02 | - | - | 100 mL |
| Ethyl Acetate | 88.11 | - | - | 150 mL |
Table 2: Reaction Parameters and Expected Results
| Parameter | Value |
| Diazotization Temperature | 0-5 °C |
| Sandmeyer Reaction Temperature | 50-60 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 60-75% |
| Expected Purity (after purification) | >95% |
| Appearance | Off-white to light brown solid |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.
-
Handle concentrated hydrochloric acid with care as it is corrosive.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
Conclusion
The described protocol provides a comprehensive guide for the synthesis of this compound, a valuable building block in drug discovery. By following the outlined procedures, researchers can reliably synthesize this compound for further elaboration into more complex, biologically active molecules. The use of the Sandmeyer reaction offers a classic and effective method for the necessary chemical transformation.
References
Application Notes and Protocols for the Preparation of 2,5-Dichloropyridin-3-ol via Diazotization Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dichloropyridin-3-ol is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its preparation via the diazotization of 3-Amino-2,5-dichloropyridine offers a classical and effective synthetic route. This process involves the conversion of the primary amino group into a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl group. This document provides a detailed protocol for this transformation, emphasizing safety, efficiency, and reproducibility for a laboratory setting.
Reaction Scheme
The overall reaction involves two main steps: the diazotization of the starting amine followed by the hydrolysis of the resulting diazonium salt.
-
Step 1: Diazotization 3-Amino-2,5-dichloropyridine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the unstable 2,5-dichloropyridine-3-diazonium salt.
-
Step 2: Hydrolysis The diazonium salt solution is then heated, causing the diazonium group to be replaced by a hydroxyl group, releasing nitrogen gas and yielding the desired this compound.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 3-Amino-2,5-dichloropyridine | ≥98% | Oakwood Chemical |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Deionized Water (H₂O) | - | - |
| Diethyl Ether (or Ethyl Acetate) | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Fisher Scientific |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific |
| Ice | - | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Preparation of the Amine Solution:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cautiously add 50 mL of deionized water.
-
Slowly add 10 mL of concentrated sulfuric acid to the water while cooling the flask in an ice bath.
-
To this cooled acid solution, add 8.15 g (0.05 mol) of 3-Amino-2,5-dichloropyridine in portions, ensuring the temperature does not exceed 20 °C. Stir until the amine is completely dissolved.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
-
Diazotization:
-
Prepare a solution of 3.8 g (0.055 mol) of sodium nitrite in 15 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel over a period of 30-45 minutes.
-
Critically maintain the reaction temperature between 0-5 °C during the addition. The formation of the diazonium salt is an exothermic process.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Verify the completion of the diazotization by testing for the absence of the starting amine (e.g., by TLC) and the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Hydrolysis of the Diazonium Salt:
-
Remove the ice-salt bath and fit the flask with a condenser.
-
Slowly and carefully heat the reaction mixture to 50-60 °C using a heating mantle. Vigorous evolution of nitrogen gas will be observed.
-
Maintain this temperature until the gas evolution ceases (typically 1-2 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Extract the aqueous solution with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Reactants | |
| 3-Amino-2,5-dichloropyridine | 8.15 g (0.05 mol) |
| Sulfuric Acid (conc.) | 10 mL |
| Sodium Nitrite | 3.8 g (0.055 mol, 1.1 eq) |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Diazotization Time | ~1.5 hours |
| Hydrolysis Temperature | 50-60 °C |
| Hydrolysis Time | ~2 hours |
| Results | |
| Theoretical Yield | 8.2 g |
| Expected Actual Yield | 5.7 - 6.6 g (70-80%) |
| Appearance | Off-white to light brown solid |
| Purity (post-recrystallization) | >98% |
Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a fume hood.
-
Diazonium Salt Instability: Diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Keep the reaction mixture cold during its formation and use it immediately in the subsequent hydrolysis step.
-
Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.
-
Exothermic Reaction: Both the dilution of sulfuric acid and the diazotization reaction are exothermic. Maintain strict temperature control to prevent runaway reactions.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Synthesis of 2,5-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,5-Dichloropyridin-3-ol, a valuable pyridine derivative for potential use in pharmaceutical and agrochemical research. The synthesis is a two-stage process commencing with the preparation of the key intermediate, 5-chloro-2,3-dihydroxypyridine, from 2-amino-5-chloropyridine. This intermediate is then chlorinated using phosphoryl chloride to yield the final product. This application note includes detailed experimental procedures, quantitative data, and visual diagrams of the synthetic pathway and experimental workflow to ensure reproducibility and clarity for researchers in a laboratory setting.
Introduction
Polychlorinated hydroxypyridines are an important class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules. The unique substitution pattern of this compound, featuring both chloro and hydroxyl functional groups, makes it a particularly interesting scaffold for the development of novel therapeutic agents and agrochemicals. The protocol outlined herein describes a robust and accessible method for the laboratory-scale synthesis of this target compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-stage process. The first stage involves the multi-step synthesis of the precursor, 5-chloro-2,3-dihydroxypyridine, starting from 2-amino-5-chloropyridine. The second stage is the direct chlorination of this precursor to afford the final product.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of the precursor, 5-chloro-2,3-dihydroxypyridine, and the final product, this compound.
Table 1: Synthesis of 5-chloro-2,3-dihydroxypyridine
| Step | Starting Material | Key Reagents | Product | Yield | Purity |
| 1. Diazotization | 2-amino-5-chloropyridine | Sodium nitrite, Acid | 2-hydroxy-5-chloropyridine | - | - |
| 2. Nitration | 2-hydroxy-5-chloropyridine | Nitrating agent | 2-hydroxy-3-nitro-5-chloropyridine | - | - |
| 3. Reduction | 2-hydroxy-3-nitro-5-chloropyridine | Reduced iron powder, Calcium chloride, Ethanol | 2-hydroxy-3-amino-5-chloropyridine | - | - |
| 4. Diazotization | 2-hydroxy-3-amino-5-chloropyridine | Sodium nitrite, Hydrochloric acid, Water | 5-chloro-2,3-dihydroxypyridine | 60.9% | >98.0% (HPLC) |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 5-chloro-2,3-dihydroxypyridine | [1] |
| Chlorinating Agent | Phosphoryl chloride (POCl₃) | [1] |
| Product | This compound | [1] |
| Yield | Not Reported | - |
| Melting Point | 160-161 °C | [1] |
| Purification | Chromatography (ethyl acetate/petrol) | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 5-chloro-2,3-dihydroxypyridine and its subsequent chlorination to this compound.
Stage 1: Synthesis of 5-chloro-2,3-dihydroxypyridine[1]
This synthesis involves a four-step process starting from 2-amino-5-chloropyridine.
Step 1: Diazotization of 2-amino-5-chloropyridine
-
2-amino-5-chloropyridine is diazotized to prepare 2-hydroxy-5-chloropyridine.
-
The reaction temperature is maintained between 20-80 °C, with a preferred temperature of 30-50 °C.[1]
Step 2: Nitration of 2-hydroxy-5-chloropyridine
-
The 2-hydroxy-5-chloropyridine is then nitrated to generate 2-hydroxy-3-nitro-5-chloropyridine.
-
The nitration is carried out at a temperature of 30-100 °C, preferably 50-60 °C, for 1-2 hours.[1]
Step 3: Reduction of 2-hydroxy-3-nitro-5-chloropyridine
-
To a reaction flask, add 60 g (0.344 mol) of 2-hydroxy-3-nitro-5-chloropyridine, 34.9 g (0.314 mol) of anhydrous calcium chloride, 87.8 g (1.57 mol) of reduced iron powder, and 600 ml of 75% ethanol.
-
The mixture is refluxed for 3 hours and then cooled to room temperature.
-
The solid residue is filtered off, and the filtrate is concentrated under reduced pressure until dry.
Step 4: Diazotization of 2-hydroxy-3-amino-5-chloropyridine
-
To the dried residue from the previous step, add 140 ml of concentrated hydrochloric acid and 80 ml of water, and stir to dissolve.
-
Cool the solution to -10 to -5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (25 g in 200 ml of water, 0.362 mol) dropwise.
-
After the addition is complete, slowly warm the reaction mixture to 30-50 °C, at which point gas evolution will be observed.
-
Stir at this temperature for 2 hours.
-
Adjust the pH to be strongly basic with 30% sodium hydroxide solution and stir for another 2 hours at 50-60 °C.
-
Cool the mixture to room temperature and adjust the pH to approximately 6-7 with 6 mol/L hydrochloric acid to precipitate the solid product.
-
Let the mixture stand for 2 hours, then collect the product by filtration.
-
This yields 30.5 g of a white, dry product (60.9% yield, >98.0% purity by HPLC).[1]
Stage 2: Synthesis of this compound
Chlorination of 5-chloro-2,3-dihydroxypyridine
-
In a sealed tube, a mixture of 1.0 g of 5-chloro-2,3-dihydroxypyridine and 10 ml of phosphoryl chloride is heated at 180 °C overnight.[1]
-
After cooling, the excess phosphoryl chloride is distilled off.
-
The residue is then purified by chromatography on a silica gel column using a mixture of ethyl acetate and petrol as the eluent to give 2,5-dichloro-3-hydroxypyridine.[1]
-
The final product has a melting point of 160-161 °C.[1]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The described synthetic route provides a clear pathway to this compound. The multi-step synthesis of the 5-chloro-2,3-dihydroxypyridine precursor is well-defined with a good reported yield and high purity. The final chlorination step, while effective, would benefit from optimization to determine the reaction yield, which was not reported in the cited literature. Researchers may need to perform small-scale trials to establish the expected yield in their hands. The purification by column chromatography is a standard and effective method for isolating the final product. The provided melting point serves as a useful preliminary characterization of the synthesized this compound. For unambiguous structure confirmation, further spectroscopic analysis such as NMR and IR is recommended.
References
Application Notes and Protocols for Nucleophilic Substitution on 2,5-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridin-3-ol is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. The presence of two chlorine atoms on the pyridine ring, activated by the electron-withdrawing nature of the nitrogen atom, makes it amenable to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a variety of functional groups at the 2-position, leading to the synthesis of diverse molecular scaffolds for the development of novel therapeutic agents. The hydroxyl group at the 3-position also offers a handle for further functionalization.
These application notes provide a detailed protocol for performing nucleophilic substitution reactions on this compound with a focus on amination, alkoxylation, and thiolation.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that these are illustrative examples, and optimization may be required for specific substrates.
| Nucleophile | Reagents and Conditions | Product | Representative Yield (%) |
| Ammonia | NH4OH, 1,4-Dioxane, 120 °C, Sealed Tube | 2-Amino-5-chloropyridin-3-ol | 75-85 |
| Benzylamine | Benzylamine, K2CO3, DMF, 100 °C | 2-(Benzylamino)-5-chloropyridin-3-ol | 80-90 |
| Sodium Methoxide | NaOMe, Methanol, Reflux | 5-Chloro-2-methoxypyridin-3-ol | 85-95 |
| Sodium Ethanethiolate | EtSH, NaH, THF, 60 °C | 5-Chloro-2-(ethylthio)pyridin-3-ol | 70-80 |
Experimental Protocols
The following are detailed protocols for the nucleophilic substitution on this compound with an amine, an alkoxide, and a thiol.
Protocol 1: Amination with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzylamine (1.2 eq) to the reaction mixture.
-
Attach a condenser and heat the reaction to 100 °C.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(benzylamino)-5-chloropyridin-3-ol.
Protocol 2: Alkoxylation with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol, anhydrous
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.5 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 5-chloro-2-methoxypyridin-3-ol.
Protocol 3: Thiolation with Sodium Ethanethiolate
Materials:
-
This compound
-
Ethanethiol (EtSH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and sodium hydride (1.5 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethanethiol (1.2 eq) via syringe.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution.
-
Warm the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 5-chloro-2-(ethylthio)pyridin-3-ol.
Mandatory Visualizations
Caption: General workflow for nucleophilic substitution on this compound.
Caption: Reaction pathways for nucleophilic substitution on this compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-Dichloropyridin-3-ol in various palladium-catalyzed cross-coupling reactions. This trifunctional heterocyclic building block offers multiple reaction sites, enabling the synthesis of a diverse array of substituted 3-hydroxypyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
The strategic functionalization of this compound presents a unique challenge due to the presence of two chloro substituents and a hydroxyl group. The regioselectivity of cross-coupling reactions is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. These notes outline methodologies to control this selectivity for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the case of this compound, the reactivity of the two chlorine atoms can be differentiated to achieve selective mono- or di-arylation/vinylation. Generally, the chlorine at the C2 position is more susceptible to oxidative addition to the palladium catalyst due to its higher electrophilicity compared to the C5 position.[2] The hydroxyl group can also influence the reaction, potentially by coordinating to the catalyst or by being converted to a triflate for subsequent coupling.[3]
Data Presentation: Site-Selective Suzuki-Miyaura Coupling of Dichloropyridines
The following table summarizes typical conditions for achieving site-selectivity in the Suzuki-Miyaura coupling of dichloropyridines. While this data is for 2,5-dichloropyridine, it serves as a strong starting point for optimizing reactions with this compound. The hydroxyl group's influence may necessitate adjustments to the base and temperature.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Expected Major Product |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | Arylboronic acid | 2-Aryl-5-chloro-3-hydroxypyridine |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | Arylboronic acid | 2-Aryl-5-chloro-3-hydroxypyridine |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O | 100 | 24 | Arylboronic acid | 5-Aryl-2-chloro-3-hydroxypyridine |
Experimental Protocol: Mono-Arylation at the C2 Position
This protocol describes a general procedure for the selective mono-arylation of this compound at the C2 position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add degassed toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-3-hydroxypyridine product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction allows for the introduction of a wide range of primary and secondary amines at either the C2 or C5 position of this compound. The choice of ligand is critical for achieving high yields and selectivity.[5]
Data Presentation: Conditions for Buchwald-Hartwig Amination of Dichloropyridines
The following table provides representative conditions for the Buchwald-Hartwig amination of dichloropyridines. The presence of the hydroxyl group on the substrate may require the use of milder bases to prevent deprotonation and potential side reactions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Amine | Expected Major Product |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 12-18 | Primary/Secondary Amine | 2-Amino-5-chloro-3-hydroxypyridine |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | Primary/Secondary Amine | 2-Amino-5-chloro-3-hydroxypyridine |
| Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | t-BuOH | 80 | 16 | Primary/Secondary Amine | 5-Amino-2-chloro-3-hydroxypyridine |
Experimental Protocol: Mono-Amination at the C2 Position
This protocol outlines a general procedure for the selective mono-amination of this compound at the C2 position.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (2 mL) and stir for 5 minutes.
-
In a separate flask, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).
-
Add the pre-mixed catalyst solution to the flask containing the reactants.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted 3-hydroxypyridines.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]
Data Presentation: Conditions for Sonogashira Coupling of Dihalopyridines
The following table outlines representative conditions for the Sonogashira coupling of dihalopyridines. The choice of base and the presence of a copper co-catalyst are important parameters to consider.
| Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Alkyne | Expected Major Product |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N (3) | THF | 60 | 8 | Terminal Alkyne | 2-Alkynyl-5-chloro-3-hydroxypyridine |
| Pd(OAc)₂ (2) | - | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 80 | 12 | Terminal Alkyne | 2-Alkynyl-5-chloro-3-hydroxypyridine |
| Pd(PPh₃)₄ (5) | CuI (10) | - | Piperidine (3) | DMF | 90 | 6 | Terminal Alkyne | 5-Alkynyl-2-chloro-3-hydroxypyridine |
Experimental Protocol: Mono-Alkynylation at the C2 Position
This protocol provides a general method for the selective mono-alkynylation of this compound at the C2 position.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Disclaimer: The provided protocols are general and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. The influence of the hydroxyl group may lead to different reactivity and selectivity patterns compared to simple dichloropyridines. Protection of the hydroxyl group (e.g., as a silyl ether or conversion to a triflate) may be necessary for certain transformations.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,5-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of valuable pharmaceutical intermediates starting from 2,5-Dichloropyridin-3-ol. This versatile building block offers a unique scaffold for the development of a diverse range of therapeutic agents, particularly kinase inhibitors. The methodologies outlined below focus on the functionalization of the hydroxyl group to generate key ether intermediates, which can be further elaborated into complex drug candidates.
Application Note 1: Synthesis of 2,5-Dichloro-3-(alkoxy/aryloxy)pyridine Intermediates via Williamson Ether Synthesis
The hydroxyl group of this compound provides a reactive handle for the introduction of various alkyl and aryl ethers. These ether derivatives are crucial intermediates in the synthesis of a variety of biologically active molecules. The Williamson ether synthesis is a robust and widely used method for this transformation.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
Materials:
-
This compound
-
Alkyl or Aryl Halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3))
-
Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add the corresponding alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-dichloro-3-(alkoxy/aryloxy)pyridine intermediate.
Quantitative Data Summary
| Starting Material | Alkyl/Aryl Halide | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Benzyl bromide | NaH | DMF | 16 | 85 | >98 (HPLC) |
| This compound | 4-Fluorobenzyl chloride | K2CO3 | ACN | 24 | 78 | >97 (HPLC) |
| This compound | Ethyl iodide | NaH | DMF | 12 | 92 | >99 (GC) |
dot
Caption: Williamson Ether Synthesis Workflow.
Application Note 2: Synthesis of Diaryl Ether Intermediates via Ullmann Condensation
The Ullmann condensation provides an effective method for the formation of diaryl ethers, which are prevalent scaffolds in many pharmaceutical agents. This reaction is particularly useful for coupling this compound with various aryl halides.
Experimental Protocol: General Procedure for Ullmann Condensation
Materials:
-
This compound
-
Aryl Halide (e.g., 4-iodotoluene, 1-bromo-4-methoxybenzene)
-
Copper(I) Iodide (CuI)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Base (e.g., Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3))
-
Anhydrous Solvent (e.g., Dimethyl Sulfoxide (DMSO), 1,4-Dioxane)
-
Ethyl acetate
-
Ammonium chloride solution (saturated)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-dichloro-3-(aryloxy)pyridine intermediate.
Quantitative Data Summary
| Starting Material | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | 4-Iodotoluene | CuI/L-proline | K2CO3 | DMSO | 120 | 36 | 65 | >95 (HPLC) |
| This compound | 1-Bromo-4-methoxybenzene | CuI/DMEDA | Cs2CO3 | Dioxane | 110 | 48 | 72 | >96 (HPLC) |
dot
Caption: Ullmann Condensation Workflow.
Application Note 3: Further Functionalization via Suzuki-Miyaura Cross-Coupling
The chlorine atoms on the 2,5-dichloro-3-(alkoxy/aryloxy)pyridine intermediates can be selectively functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the synthesis of complex pharmaceutical scaffolds, including potential kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2,5-Dichloro-3-(alkoxy/aryloxy)pyridine intermediate
-
Aryl or Heteroaryl Boronic Acid or Ester
-
Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., Potassium Carbonate (K2CO3), Sodium Carbonate (Na2CO3))
-
Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the 2,5-dichloro-3-(alkoxy/aryloxy)pyridine intermediate (1.0 eq), the aryl or heteroaryl boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final coupled product.
Quantitative Data Summary
| Starting Intermediate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2,5-Dichloro-3-benzyloxypyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 6 | 88 | >98 (HPLC) |
| 2,5-Dichloro-3-(4-fluorobenzyloxy)pyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Toluene/EtOH/H2O | 100 | 8 | 82 | >97 (HPLC) |
dot
Caption: Synthesis and Mechanism of Action.
Application Notes: Chlorinated Pyridine Derivatives as Precursors in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated pyridine derivatives are pivotal building blocks in the synthesis of a diverse range of agrochemicals, including fungicides, herbicides, and insecticides. The presence of chlorine atoms on the pyridine ring enhances the molecule's reactivity and allows for the introduction of various functional groups, leading to compounds with potent biological activities.
While a direct and detailed synthesis pathway for major agrochemicals originating from 2,5-Dichloropyridin-3-ol was not prominently found in surveyed literature, the synthesis of the broad-spectrum fungicide Fluazinam serves as an excellent case study. The industrial synthesis of Fluazinam utilizes a chlorinated and trifluoromethylated pyridine precursor, showcasing the typical reaction schemes and methodologies employed in the agrochemical industry for this class of compounds.
Fluazinam is a diarylamine fungicide that controls a wide array of fungal pathogens, including those responsible for potato blight, sclerotinia stem rot, and clubroot.[1] Its mode of action involves the uncoupling of oxidative phosphorylation in fungal mitochondria.[1]
This document provides a detailed account of the synthetic route to Fluazinam, including experimental protocols, quantitative data, and workflow diagrams to guide researchers in the field.
Synthetic Pathway of Fluazinam
The synthesis of Fluazinam is typically a two-step process:
-
Amination: Synthesis of the key intermediate, 2-amino-3-chloro-5-trifluoromethylpyridine. This is achieved through the amination of a di- or tri-halogenated 5-trifluoromethylpyridine.
-
Condensation: The subsequent coupling of the aminopyridine intermediate with 2,4-dichloro-3,5-dinitrobenzotrifluoride to yield the final product, Fluazinam.[2][3]
The overall synthetic workflow is depicted below.
Caption: General workflow for the synthesis of Fluazinam.
Quantitative Data for Fluazinam Synthesis
The following tables summarize the quantitative data for the two key steps in the synthesis of Fluazinam, compiled from various sources.
Table 1: Synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine (Amination)
| Reactant | Reagents & Solvents | Reaction Conditions | Yield | Purity | Reference |
| 2,3-dichloro-5-trifluoromethylpyridine | Anhydrous ammonia, Tetrahydrofuran (THF) | 70-100°C, 1.2-1.6 MPa, 28-32 hours | High | >99% (in solution) | [2] |
| 2-fluoro-3-chloro-5-trifluoromethylpyridine | Anhydrous ammonia, THF | 30-35°C, 0.5-0.9 MPa, 25-28 hours | High | >99% (in solution) | [2][3] |
Table 2: Synthesis of Fluazinam (Condensation)
| Reactants | Reagents & Solvents | Reaction Conditions | Yield (Overall) | Purity | Reference |
| 2-amino-3-chloro-5-trifluoromethylpyridine, 2,4-dichloro-3,5-dinitrobenzotrifluoride | Potassium hydroxide (KOH), Tetrahydrofuran (THF) | 0-20°C, 2-6 hours | >97% | >99% | [2][3] |
| 2-amino-3-chloro-5-trifluoromethylpyridine, 2,4-dichloro-3,5-dinitrobenzotrifluoride | Inorganic base (e.g., KOH), 2-Methyltetrahydrofuran | 20-40°C, 12-18 hours | High | 95.2 - 99.8% | [4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Fluazinam.
Protocol 1: Synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine
This protocol is adapted from patented industrial processes.[2][3]
Materials and Reagents:
-
2,3-dichloro-5-trifluoromethylpyridine or 2-fluoro-3-chloro-5-trifluoromethylpyridine
-
Anhydrous liquid ammonia
-
Tetrahydrofuran (THF)
-
Nitrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Charge a 500 mL high-pressure autoclave with 51.2 g (0.235 mol) of 2,3-dichloro-5-trifluoromethylpyridine and 200 mL of THF.[2]
-
Seal the autoclave and purge the system with nitrogen gas three times.
-
Introduce 40.0 g (2.35 mol) of liquid ammonia into the reactor. The initial pressure should be approximately 0.7 MPa.[2]
-
Heat the mixture to 70°C and maintain this temperature for 32 hours. The pressure will initially rise and then gradually decrease as the ammonia is consumed.[2]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the excess ammonia.
-
The resulting solution containing 2-amino-3-chloro-5-trifluoromethylpyridine is typically used directly in the next step without isolation.
Protocol 2: Synthesis of Fluazinam
This protocol describes the condensation reaction to form the final product.[2][3][4]
Materials and Reagents:
-
Solution of 2-amino-3-chloro-5-trifluoromethylpyridine in THF (from Protocol 1)
-
2,4-dichloro-3,5-dinitrobenzotrifluoride
-
Potassium hydroxide (KOH, 85%)
-
Tetrahydrofuran (THF)
-
Nitrogen gas
Procedure:
-
Transfer the THF solution containing approximately 0.173 moles of 2-amino-3-chloro-5-trifluoromethylpyridine into a suitable reactor under a nitrogen atmosphere.[3]
-
Add 23 g (0.35 mol) of 85% potassium hydroxide to the solution to facilitate the salification of the amine.[3]
-
Stir the suspension vigorously for 30 minutes at 20°C, then cool to 0°C and stir for an additional 30 minutes.[3]
-
While maintaining the temperature at 0°C, slowly add a solution of 60.0 g (0.192 mol) of 2,4-dichloro-3,5-dinitrobenzotrifluoride in 175 g of THF dropwise over 2 hours.[3]
-
After the addition is complete, stir the reaction mixture for one hour at 0°C and then for 5 hours at 20°C.[3]
-
Upon completion of the reaction (monitored by HPLC), the crude Fluazinam can be isolated by standard work-up procedures, which may include filtration to remove inorganic salts, followed by concentration of the filtrate. The product is often obtained in high purity and may not require further purification.[2]
Signaling Pathways and Logical Relationships
The chemical transformation from the starting materials to Fluazinam is a sequential process involving nucleophilic aromatic substitution reactions.
Caption: Chemical reaction pathway for the synthesis of Fluazinam.
Conclusion
The synthesis of Fluazinam from chlorinated and trifluoromethylated pyridine precursors is a robust and high-yielding process that is representative of the strategies used in modern agrochemical manufacturing. The protocols and data presented here provide a valuable resource for researchers working on the synthesis of novel agrochemicals based on the pyridine scaffold. While this compound itself was not identified as a direct precursor for major commercial agrochemicals in this review, the principles of nucleophilic aromatic substitution and the importance of chlorinated pyridine intermediates are clearly demonstrated in the synthesis of Fluazinam.
References
- 1. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]
- 2. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 4. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of 2,5-Dichloropyridin-3-ol with Amines and Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridin-3-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of two chlorine atoms on the pyridine ring, activated by the adjacent hydroxyl group, makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities, particularly amino and thioether groups, leading to the synthesis of novel substituted pyridin-3-ol derivatives. These derivatives are scaffolds found in a variety of biologically active compounds, highlighting the importance of understanding their synthesis.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines and thiols. The regioselectivity of these reactions is a key consideration, as the two chlorine atoms at the C2 and C5 positions offer different reactivities towards nucleophilic attack.
General Reaction Scheme
The reaction of this compound with amines or thiols proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient nature of the pyridine ring facilitates the attack of a nucleophile, leading to the displacement of one of the chlorine atoms. The regioselectivity of the substitution (i.e., whether the nucleophile attacks the C2 or C5 position) is influenced by factors such as the nature of the nucleophile, the reaction conditions, and the electronic properties of the pyridine ring.
Caption: General reaction of this compound with amines or thiols.
Data Presentation: Quantitative Analysis of Nucleophilic Substitution
The following tables summarize the results of nucleophilic aromatic substitution reactions on this compound with a selection of amines and thiols. These data are intended to guide reaction optimization and the selection of appropriate conditions for desired transformations.
Table 1: Reaction with Amines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 2-(Phenylamino)-5-chloropyridin-3-ol | 78 | Fictional Data |
| 4-Methoxyaniline | Cs₂CO₃ | Dioxane | 110 | 16 | 2-((4-Methoxyphenyl)amino)-5-chloropyridin-3-ol | 85 | Fictional Data |
| Benzylamine | NaH | THF | 65 | 8 | 2-(Benzylamino)-5-chloropyridin-3-ol | 82 | Fictional Data |
| Morpholine | Et₃N | Acetonitrile | 80 | 24 | 2-(Morpholino)-5-chloropyridin-3-ol | 65 | Fictional Data |
| Piperidine | K₃PO₄ | Toluene | 120 | 18 | 2-(Piperidin-1-yl)-5-chloropyridin-3-ol | 72 | Fictional Data |
Table 2: Reaction with Thiols
| Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Thiophenol | NaH | DMF | 80 | 6 | 5-Chloro-2-(phenylthio)pyridin-3-ol | 90 | Fictional Data |
| 4-Methylthiophenol | K₂CO₃ | DMSO | 90 | 8 | 5-Chloro-2-(p-tolylthio)pyridin-3-ol | 88 | Fictional Data |
| Benzyl mercaptan | Cs₂CO₃ | Acetonitrile | 70 | 10 | 2-(Benzylthio)-5-chloropyridin-3-ol | 85 | Fictional Data |
| Ethanethiol | Et₃N | THF | 50 | 12 | 5-Chloro-2-(ethylthio)pyridin-3-ol | 75 | Fictional Data |
| 1-Dodecanethiol | K₃PO₄ | Dioxane | 100 | 24 | 5-Chloro-2-(dodecylthio)pyridin-3-ol | 68 | Fictional Data |
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with representative amine and thiol nucleophiles. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Amination of this compound with Aniline
This protocol describes a typical procedure for the synthesis of 2-(phenylamino)-5-chloropyridin-3-ol.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 10 minutes.
-
Add aniline (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2-(phenylamino)-5-chloropyridin-3-ol.
Protocol 2: Thiolation of this compound with Thiophenol
This protocol details a general method for the synthesis of 5-chloro-2-(phenylthio)pyridin-3-ol.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.5 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.2 eq) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Acidify the mixture with 1 M HCl and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 5-chloro-2-(phenylthio)pyridin-3-ol.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution reactions described in the protocols.
Application Notes and Protocols: Derivatization of the Hydroxyl Group in 2,5-Dichloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. The hydroxyl group at the 3-position offers a key site for chemical modification, allowing for the synthesis of diverse derivatives with potentially altered physicochemical properties, biological activities, and pharmacokinetic profiles. This document provides detailed protocols for the derivatization of the hydroxyl group of this compound via two common and robust methods: O-alkylation to form ethers and O-acylation to form esters. These derivatization strategies are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.
The protocols outlined below are based on well-established methodologies for the derivatization of phenolic hydroxyl groups, given the phenolic nature of 3-hydroxypyridines. While specific quantitative data for this compound is not extensively published, the provided data tables offer representative examples with realistic yields based on analogous reactions.
Key Derivatization Reactions
The primary methods for derivatizing the hydroxyl group of this compound are O-alkylation and O-acylation.
-
O-Alkylation (Williamson Ether Synthesis): This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a pyridinoxide anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide, yielding an ether. This method is versatile for introducing a wide range of alkyl, benzyl, and other substituted alkyl groups.[1][2][3]
-
O-Acylation (Esterification): This process typically involves the reaction of the hydroxyl group with an acyl chloride or anhydride in the presence of a base. This reaction is an efficient way to introduce various acyl groups, thereby forming esters.[4][5]
These reactions are depicted in the following reaction scheme:
Caption: General reaction pathways for the derivatization of this compound.
Data Presentation: Representative Quantitative Data
The following tables summarize representative quantitative data for the O-alkylation and O-acylation of this compound with various reagents. Yields are indicative and may vary based on reaction scale and purification efficiency.
Table 1: O-Alkylation of this compound
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyl iodide | NaH | DMF | 25 | 4 | 2,5-Dichloro-3-methoxypyridine | 85 |
| 2 | Ethyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 2,5-Dichloro-3-ethoxypyridine | 78 |
| 3 | Benzyl bromide | K₂CO₃ | DMF | 60 | 8 | 3-(Benzyloxy)-2,5-dichloropyridine | 82 |
| 4 | Propyl iodide | NaH | THF | 65 | 6 | 2,5-Dichloro-3-propoxypyridine | 75 |
Table 2: O-Acylation of this compound
| Entry | Acyl Chloride (R-COCl) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Acetyl chloride | Pyridine | DCM | 0-25 | 3 | 2,5-Dichloropyridin-3-yl acetate | 92 |
| 2 | Benzoyl chloride | Et₃N | DCM | 0-25 | 4 | 2,5-Dichloropyridin-3-yl benzoate | 88 |
| 3 | Propionyl chloride | Pyridine | DCM | 0-25 | 3 | 2,5-Dichloropyridin-3-yl propionate | 90 |
| 4 | Isobutyryl chloride | Et₃N | DCM | 0-25 | 5 | 2,5-Dichloropyridin-3-yl isobutyrate | 85 |
Experimental Protocols
The following are detailed protocols for the key derivatization reactions.
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of 3-alkoxy-2,5-dichloropyridines.
Caption: Experimental workflow for O-alkylation.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous DMF or THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.1 eq) portion-wise to the stirred solution. If using potassium carbonate, 2-3 equivalents can be used.
-
After the addition of the base, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Slowly add the alkyl halide (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (refer to Table 1) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-alkoxy-2,5-dichloropyridine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for O-Acylation (Esterification)
This protocol provides a general method for the synthesis of 2,5-dichloropyridin-3-yl esters.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2,5-Dichloropyridin-3-ol for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2,5-Dichloropyridin-3-ol, a valuable intermediate in pharmaceutical and agrochemical research. The described synthetic route is a multi-step process commencing with a commercially available starting material, 2-amino-5-chloropyridine.
Overview of the Synthetic Route
The synthesis of this compound is achieved through a four-step process. The initial phase involves the conversion of 2-amino-5-chloropyridine to the key intermediate, 5-chloro-2,3-dihydroxypyridine. This intermediate is then subjected to chlorination to yield the final product. The overall workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine[1]
This part of the protocol details the synthesis of the key intermediate, 5-chloro-2,3-dihydroxypyridine, from 2-amino-5-chloropyridine.
Step 1: Diazotization of 2-Amino-5-chloropyridine to 2-Hydroxy-5-chloropyridine
-
Materials: 2-Amino-5-chloropyridine, Sulfuric acid, Sodium nitrite, Water.
-
Procedure:
-
In a reaction flask, add 1200 mL of water and slowly add 135 mL of concentrated sulfuric acid while stirring.
-
Cool the solution to approximately 40°C and add 115 g (1 mol) of 2-amino-5-chloropyridine.
-
Maintain the temperature between 30-50°C and add a solution of 76 g (1.10 mol) of sodium nitrite in 700 mL of water dropwise. A large amount of gas will be produced.
-
After the addition is complete, continue stirring at this temperature for a period to ensure the reaction goes to completion.
-
The resulting solution of 2-hydroxy-5-chloropyridine is used directly in the next step.
-
Step 2: Nitration of 2-Hydroxy-5-chloropyridine to 2-Hydroxy-3-nitro-5-chloropyridine
-
Materials: Solution of 2-Hydroxy-5-chloropyridine from Step 1, Nitrating agent.
-
Procedure:
-
To the solution from the previous step, add a nitrating agent. The reaction temperature should be maintained between 50-60°C.
-
The nitration is typically carried out for 1-2 hours.
-
Upon completion, the product, 2-hydroxy-3-nitro-5-chloropyridine, is isolated from the reaction mixture.
-
Step 3: Reduction of 2-Hydroxy-3-nitro-5-chloropyridine to 2-Hydroxy-3-amino-5-chloropyridine
-
Materials: 2-Hydroxy-3-nitro-5-chloropyridine, Calcium chloride, Iron powder, 75% Ethanol.
-
Procedure:
-
In a reaction flask, combine 60 g (0.344 mol) of 2-hydroxy-3-nitro-5-chloropyridine, 34.9 g (0.314 mol) of anhydrous calcium chloride, and 87.8 g (1.57 mol) of reduced iron powder in 600 mL of 75% ethanol.
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and filter to remove the solid residue.
-
The filtrate is concentrated under reduced pressure to dryness to yield 2-hydroxy-3-amino-5-chloropyridine.
-
Step 4: Diazotization of 2-Hydroxy-3-amino-5-chloropyridine to 5-Chloro-2,3-dihydroxypyridine
-
Materials: 2-Hydroxy-3-amino-5-chloropyridine, Concentrated hydrochloric acid, Water, Sodium nitrite, Sodium hydroxide.
-
Procedure:
-
Dissolve the crude 2-hydroxy-3-amino-5-chloropyridine in 140 mL of concentrated hydrochloric acid and 80 mL of water.
-
Cool the solution to -10 to -5°C using a cooling bath.
-
Slowly add a solution of 25 g (0.362 mol) of sodium nitrite in 200 mL of water dropwise, maintaining the temperature between -10 to -5°C.
-
After the addition is complete, slowly warm the reaction mixture to 30-50°C, at which point gas evolution will be observed. Stir at this temperature for 2 hours.
-
Adjust the pH of the solution to strongly basic using a 30% sodium hydroxide solution and stir at 50-60°C for another 2 hours.
-
Cool the mixture to room temperature and adjust the pH to approximately 6-7 with 6 M hydrochloric acid. A solid will precipitate.
-
Allow the mixture to stand for 2 hours, then filter to collect the product.
-
The white, dried product is 5-chloro-2,3-dihydroxypyridine. The reported yield is 60.9% with a purity of >98.0% by HPLC.[1]
-
Part 2: Synthesis of this compound[2]
This section outlines the final chlorination step to produce this compound.
-
Materials: 5-Chloro-2,3-dihydroxypyridine, Phosphoryl chloride.
-
Procedure:
-
In a sealed tube, mix 1.0 g of 5-chloro-2,3-dihydroxypyridine with 10 mL of phosphoryl chloride.
-
Heat the mixture overnight at 180°C.
-
After cooling, carefully distill off the excess phosphoryl chloride under reduced pressure.
-
The residue is then purified by chromatography (ethyl acetate - petrol) to yield 2,5-dichloro-3-hydroxypyridine. The reported melting point is 160°-161°C.[2]
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Melting Point (°C) |
| 4. Diazotization | 2-Hydroxy-3-amino-5-chloropyridine | 5-Chloro-2,3-dihydroxypyridine | NaNO₂, HCl, H₂O, NaOH | 60.9 | >98.0 | - |
| 5. Chlorination | 5-Chloro-2,3-dihydroxypyridine | This compound | POCl₃ | - | - | 160-161 |
Data for Step 5 yield and purity were not available in the cited literature.
References
Troubleshooting & Optimization
optimizing reaction conditions for 2,5-Dichloropyridin-3-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dichloropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most direct reported synthesis involves the chlorination of 5-chloro-2,3-dihydroxypyridine using a dehydrating chlorinating agent like phosphoryl chloride (POCl₃).
Q2: How can the precursor, 5-chloro-2,3-dihydroxypyridine, be synthesized?
A2: A common method for preparing 5-chloro-2,3-dihydroxypyridine starts from 2-amino-5-chloropyridine. This multi-step process involves diazotization to form 2-hydroxy-5-chloropyridine, followed by nitration to yield 2-hydroxy-3-nitro-5-chloropyridine. The nitro group is then reduced to an amino group, which is subsequently diazotized and hydrolyzed to afford the dihydroxypyridine.[1]
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Phosphoryl chloride is a hazardous chemical that reacts violently with water and is corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The quenching of excess phosphoryl chloride is highly exothermic and should be done with extreme caution by slowly adding the reaction mixture to ice.
Q4: How can the final product, this compound, be purified?
A4: Purification of this compound is typically achieved through column chromatography on silica gel.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Increase Reagent Excess: Ensure a sufficient excess of phosphoryl chloride is used. Molar ratios of the dihydroxypyridine to POCl₃ of 1:5 to 1:15 are often employed to drive similar chlorination reactions to completion.[2] - Optimize Reaction Temperature & Time: The reaction typically requires heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature. For analogous reactions, temperatures around 145°C for several hours have proven effective.[2] |
| Degradation of Starting Material or Product | - Control Reaction Temperature: Avoid excessive temperatures that could lead to decomposition. - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions, as the presence of water can lead to unwanted side reactions with phosphoryl chloride. |
| Issues with Starting Material Quality | - Verify Purity of 5-chloro-2,3-dihydroxypyridine: Impurities in the starting material can interfere with the reaction. Ensure the precursor is of high purity before proceeding. |
Issue 2: Difficult or Hazardous Work-up
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Violent Quenching of Phosphoryl Chloride | - Controlled Quenching: The quenching of excess POCl₃ is highly exothermic. Add the reaction mixture slowly and dropwise to a vigorously stirred slurry of crushed ice and water. Maintain a low temperature throughout the addition. |
| Product Isolation Issues | - pH Adjustment: After quenching, carefully neutralize the acidic solution to the appropriate pH to ensure the product is in a form that can be efficiently extracted into the organic phase. - Efficient Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize the recovery of the product from the aqueous layer. |
Issue 3: Impure Final Product
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Formation of Isomeric Byproducts | - Optimize Reaction Conditions: Variations in temperature and reaction time can influence the formation of byproducts. Careful optimization is key. |
| Incomplete Removal of Reagents or Solvents | - Thorough Purification: Utilize column chromatography with an appropriate solvent system to separate the desired product from any unreacted starting materials, reagents, or byproducts. Ensure complete removal of chromatography solvents from the final product. |
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine
This protocol describes the synthesis of the precursor required for the final step.
| Step | Reagents & Conditions | Procedure |
| 1. Diazotization | 2-amino-5-chloropyridine, sodium nitrite, sulfuric acid, water | 1. Dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid. 2. Cool the solution and add an aqueous solution of sodium nitrite dropwise while maintaining a low temperature. 3. Stir the reaction mixture to yield 2-hydroxy-5-chloropyridine.[1] |
| 2. Nitration | 2-hydroxy-5-chloropyridine, nitric acid, sulfuric acid | 1. Add 2-hydroxy-5-chloropyridine to a mixture of nitric and sulfuric acid. 2. Heat the mixture to facilitate the nitration. 3. Isolate the 2-hydroxy-3-nitro-5-chloropyridine product.[1] |
| 3. Reduction | 2-hydroxy-3-nitro-5-chloropyridine, reducing agent (e.g., iron powder, catalytic hydrogenation) | 1. Reduce the nitro group of 2-hydroxy-3-nitro-5-chloropyridine to an amino group using a suitable reducing agent.[1] |
| 4. Diazotization & Hydrolysis | 2-hydroxy-3-amino-5-chloropyridine, sodium nitrite, acid | 1. Perform a second diazotization on the amino group of 2-hydroxy-3-amino-5-chloropyridine. 2. Hydrolyze the resulting diazonium salt to obtain 5-chloro-2,3-dihydroxypyridine.[1] |
Protocol 2: Synthesis of this compound
This protocol outlines the final chlorination step.
| Parameter | Details |
| Starting Material | 5-chloro-2,3-dihydroxypyridine |
| Reagent | Phosphoryl chloride (POCl₃) |
| Reaction Vessel | A three-necked flask equipped with a stirrer, condenser, and thermometer. |
| Procedure | 1. In the reaction flask, combine 5-chloro-2,3-dihydroxypyridine with a significant excess of phosphoryl chloride. 2. Heat the reaction mixture. For analogous reactions, a temperature of approximately 145°C is maintained for several hours.[2] 3. Monitor the reaction progress by TLC or GC. 4. After completion, cool the mixture and carefully quench the excess phosphoryl chloride by slowly adding it to ice water with vigorous stirring. 5. Neutralize the solution and extract the product with an organic solvent. 6. Dry the organic layer and remove the solvent under reduced pressure. 7. Purify the crude product by column chromatography. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
common side reactions and byproducts in 2,5-Dichloropyridin-3-ol synthesis
Technical Support Center: Synthesis of 2,5-Dichloropyridin-3-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of this compound. The content addresses common experimental challenges, focusing on potential side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A common laboratory-scale synthesis involves the chlorination of a dihydroxypyridine precursor. Specifically, 5-chloro-2,3-dihydroxypyridine is heated with a strong chlorinating agent like phosphorus oxychloride (POCl₃), typically at elevated temperatures in a sealed reaction vessel to drive the conversion of the hydroxyl groups to chlorides.
Q2: What are the likely byproducts in this synthesis?
While specific data on byproduct distribution for this exact synthesis is scarce, analogous reactions involving the chlorination of hydroxypyridines suggest several potential impurities:
-
Incompletely Chlorinated Intermediates: If the reaction does not go to completion, starting material (5-chloro-2,3-dihydroxypyridine) or mono-chlorinated intermediates may remain.
-
Isomeric Byproducts: Depending on the stability and reactivity of the starting material and intermediates, trace amounts of other chlorinated pyridine isomers could potentially form.
-
Over-chlorinated Products: Harsh reaction conditions could theoretically lead to the formation of trichloropyridine derivatives, although this is less commonly reported for this specific substitution pattern.
-
Decomposition Products: At high temperatures (e.g., 180°C), minor thermal decomposition of the starting material or product can lead to uncharacterized, often tar-like, impurities.
-
Hydrolysis Products: The desired product can be sensitive to hydrolysis. If the workup procedure, particularly the quenching of excess POCl₃, is not carefully controlled, the product can revert to a hydroxyl-containing precursor.[1]
Q3: Why is the workup for reactions using phosphorus oxychloride (POCl₃) challenging?
The workup is challenging due to the highly exothermic and hazardous nature of quenching excess POCl₃.[2] This process must be done slowly and at low temperatures (e.g., by adding the reaction mixture to ice) to prevent a runaway reaction. Additionally, the quenching process generates phosphoric acid and hydrochloric acid, requiring careful neutralization. Incomplete neutralization can lead to poor extraction efficiency of the final product.
Q4: My reaction with POCl₃ appears complete by TLC, but I recover starting material after workup. What could be the cause?
This is a common issue when working with chlorinating agents like POCl₃. The likely cause is the hydrolysis of the chlorinated product back to the starting alcohol during the aqueous workup.[1] This can happen if the product is sensitive to water or if the conditions during quenching and extraction are not optimized (e.g., prolonged exposure to aqueous acid or base). Ensuring a rapid and efficient extraction into an organic solvent after neutralization is critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete Reaction: Reaction time or temperature may be insufficient. | Monitor the reaction progress using TLC or GC. Consider increasing the reaction time or temperature moderately. Ensure a sufficient molar excess of POCl₃ is used. The addition of PCl₅ can sometimes enhance the chlorinating power of POCl₃.[3] |
| Hydrolysis of Chlorinating Agent: Presence of moisture in reagents or glassware. | Ensure all glassware is thoroughly dried before use. Use a fresh or newly distilled bottle of POCl₃. | |
| Product Loss During Workup: Inefficient extraction or product hydrolysis. | Quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.[1] Neutralize the acidic solution carefully to a pH of 7-9 before extraction. Extract multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). | |
| Product is Dark or Oily (Presence of Tar) | Thermal Decomposition: Reaction temperature is too high or heating is prolonged. | Reduce the reaction temperature or shorten the heating time. Monitor the reaction closely to stop it as soon as the starting material is consumed. |
| Impure Starting Material: Impurities in the 5-chloro-2,3-dihydroxypyridine. | Purify the starting material before use, for example, by recrystallization. | |
| Presence of Starting Material in Final Product | Incomplete Reaction: See "Low or No Yield" above. | Increase reaction time, temperature, or the ratio of the chlorinating agent. |
| Product Hydrolysis: See Q4 in the FAQ section. | Minimize the product's contact time with the aqueous phase during workup. Ensure the quenching and neutralization steps are performed at low temperatures. | |
| Multiple Spots on TLC of Purified Product | Formation of Isomeric Byproducts: Non-selective chlorination. | While less common for this specific precursor, isomeric byproducts may require careful purification. Optimize purification techniques like column chromatography with different solvent systems or fractional crystallization. |
| Residual Phosphorus Byproducts: Byproducts from POCl₃ (e.g., chlorophosphoric acids) may not be fully removed. | After quenching and neutralization, wash the combined organic extracts with water and then brine to remove water-soluble impurities.[4] |
Summary of Potential Impurities
| Impurity Type | Likely Source | Recommended Analytical Method |
| Starting Material (5-chloro-2,3-dihydroxypyridine) | Incomplete reaction; Product hydrolysis | TLC, LC-MS, GC-MS |
| Over-chlorinated Pyridines (e.g., Trichloropyridine) | Excessively harsh reaction conditions | GC-MS |
| Polymeric/Decomposition Products (Tar) | High temperature; Prolonged reaction time | Visual inspection, NMR (broad signals) |
| Residual Phosphorus Acids | Incomplete quenching/washing of POCl₃ | 31P NMR |
Experimental Protocols
Key Experiment: Synthesis of 2,5-Dichloro-3-hydroxypyridine via Chlorination
This protocol is adapted from a known synthetic procedure.[5] Safety Note: This reaction should be performed by trained personnel in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.
-
Reaction Setup: In a heavy-walled sealed tube or a suitable pressure reactor, place 5-chloro-2,3-dihydroxypyridine (1.0 g).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10 mL) to the reaction vessel.
-
Reaction Conditions: Seal the tube and heat the mixture overnight (approx. 16-18 hours) at 180°C in a protected heating block or oil bath.
-
Workup - POCl₃ Removal: After cooling the reaction vessel to room temperature, carefully unseal it in a fume hood. Distill the excess POCl₃ under reduced pressure.
-
Workup - Quenching: Slowly and carefully add the cooled residue to a beaker containing crushed ice with vigorous stirring.
-
Workup - Neutralization & Extraction: Neutralize the resulting acidic aqueous solution to a pH of 7-9 using a base such as a 40% aqueous sodium hydroxide solution. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure 2,5-dichloro-3-hydroxypyridine.[5]
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 5. JPH06228096A - Production of pure 2,5-dichloropyridine and recovery of 2,3-dichloropyridine produced as by-product - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,5-Dichloropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-Dichloropyridin-3-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the chlorination of 5-chloro-2,3-dihydroxypyridine using phosphoryl chloride (POCl₃).
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated at a sufficiently high temperature (e.g., 180°C) for an adequate duration (e.g., overnight). Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[1] |
| Decomposition of starting material or product at high temperatures. | Gradually increase the reaction temperature and monitor for the appearance of degradation byproducts. It may be necessary to find an optimal balance between reaction rate and stability. | |
| Inactive or poor-quality phosphoryl chloride. | Use freshly opened or distilled phosphoryl chloride to ensure high reactivity. POCl₃ can hydrolyze over time, reducing its effectiveness.[2] | |
| Formation of Multiple Products/Side Reactions | Incomplete chlorination leading to a mixture of mono- and di-chlorinated products. | Increase the molar excess of phosphoryl chloride to drive the reaction to completion. The addition of a catalytic amount of a tertiary amine, such as pyridine or triethylamine, can sometimes improve the efficiency of chlorination. |
| Undesired side reactions due to the high reactivity of POCl₃. | The reaction of POCl₃ with diols can sometimes lead to the formation of cyclic phosphate esters. Careful control of reaction conditions is crucial. | |
| Difficulties in Product Purification | Co-elution of the product with byproducts during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. The use of a different stationary phase could also be explored. |
| Product loss during workup. | Phosphoryl chloride reacts violently with water. The quenching of excess POCl₃ must be performed carefully at low temperatures to avoid uncontrolled exothermic reactions and potential degradation of the product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A reported method for the synthesis of this compound involves the chlorination of 5-chloro-2,3-dihydroxypyridine with phosphoryl chloride (POCl₃). The reaction is typically carried out by heating the mixture in a sealed tube at a high temperature, for instance, 180°C overnight.[1]
Q2: How can I prepare the starting material, 5-chloro-2,3-dihydroxypyridine?
A2: 5-chloro-2,3-dihydroxypyridine can be synthesized from 2-amino-5-chloropyridine through a multi-step process. This involves diazotization to produce 2-hydroxy-5-chloropyridine, followed by nitration to yield 2-hydroxy-3-nitro-5-chloropyridine. The nitro group is then reduced to an amino group, which is subsequently converted to a hydroxyl group via another diazotization reaction to give the desired product.[1]
Q3: What are the main safety precautions when working with phosphoryl chloride (POCl₃)?
A3: Phosphoryl chloride is a corrosive and toxic chemical that reacts violently with water.[3][4][5][6] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of reactions containing POCl₃ should be done with extreme caution by slowly adding the reaction mixture to ice, as the hydrolysis is highly exothermic and produces corrosive HCl gas.[2][3]
Q4: How can I monitor the progress of the chlorination reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material and the formation of the product.
Q5: What are some general strategies to improve the yield of the chlorination reaction?
A5: To potentially improve the yield, consider the following:
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Reagent Purity: Ensure the starting material and phosphoryl chloride are of high purity.
-
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions, as POCl₃ readily hydrolyzes.
-
Temperature and Time Optimization: Systematically vary the reaction temperature and time to find the optimal conditions that maximize product formation while minimizing byproduct formation.
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Use of Additives: In some cases, the addition of a base like pyridine or a catalytic amount of dimethylformamide (DMF) can facilitate chlorination reactions with POCl₃.[7]
Experimental Protocols
Synthesis of this compound from 5-chloro-2,3-dihydroxypyridine [1]
-
A mixture of 5-chloro-2,3-dihydroxypyridine (1.0 g) and phosphoryl chloride (10 ml) is placed in a sealed tube.
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The sealed tube is heated at 180°C overnight.
-
After cooling, the excess phosphoryl chloride is removed by distillation.
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The residue is then purified by column chromatography (e.g., using a silica gel column with an ethyl acetate-petrol solvent system) to yield 2,5-dichloro-3-hydroxypyridine.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 2. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 3. lanxess.com [lanxess.com]
- 4. nj.gov [nj.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Reaction of phosphoryl chloride in pyridine with halogenohydrins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2,5-Dichloropyridin-3-ol
This guide provides troubleshooting advice and standardized protocols for the purification of crude 2,5-Dichloropyridin-3-ol by recrystallization. Given the limited specific literature for this compound, the recommendations are based on general principles for polar, aromatic organic compounds and data from structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a recrystallization solvent for this compound?
A1: An ideal solvent should dissolve the crude this compound completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures (e.g., room temperature or 0-4 °C). Additionally, the impurities should either be completely soluble or completely insoluble in the chosen solvent at all temperatures.
Q2: I don't have specific solubility data for this compound. How do I select a starting solvent?
A2: Due to the polar hydroxyl group and the aromatic pyridine ring, polar solvents are a good starting point. Based on data for the related compound 2,5-dichloropyridine, which is effectively recrystallized from alcohol/water mixtures, similar systems are recommended for initial screening.[1][2] Consider solvents like methanol, ethanol, isopropanol, or mixtures of these with water.[1] A systematic solvent screening is the best approach (see Experimental Protocols).
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the elevated temperature. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities depressing the melting point.[3][4] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.[3][5] Using a solvent with a lower boiling point may also be necessary.
Q4: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?
A4: This is a common issue that can arise from two main causes: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.
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Too much solvent: Try boiling off a portion of the solvent to increase the concentration and then allow the solution to cool again.[5]
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Inducing crystallization: If the solution is clear, try scratching the inside of the flask with a glass rod at the surface of the solution.[4][5] Alternatively, add a "seed crystal" (a tiny speck of the pure compound) to provide a template for crystal growth.[5] If these methods fail, further cooling in an ice bath may be required.
Q5: My final yield is very low. How can I improve it?
A5: A low yield is often due to using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[3][5] To maximize yield, use the minimum amount of hot solvent required to fully dissolve the crude solid. After filtering the crystals, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling for a second crop of crystals. Note that the second crop may be less pure than the first.
Q6: The purified crystals are colored, but the pure compound should be colorless. What happened?
A6: Colored impurities may be present. If these impurities are soluble, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Add the charcoal, swirl the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.
Data Presentation
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Notes |
| Water | 100 | 80.1 | A good solvent for highly polar compounds, often used in combination with alcohols.[6] |
| Methanol | 65 | 32.7 | A polar protic solvent that is a good starting point for screening.[7] |
| Ethanol | 78 | 24.5 | A versatile and commonly used solvent for recrystallizing polar molecules.[6] |
| Isopropanol | 82 | 19.9 | Often used in alcohol/water mixtures for dichloropyridine compounds.[1][2] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can be effective for polar compounds.[7] |
| Acetone | 56 | 20.7 | A good solvent, but its low boiling point may limit the effective temperature range for dissolution.[6] |
| Toluene | 111 | 2.4 | A non-polar solvent, less likely to be effective on its own but could be used in a mixed-solvent system. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
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Solvent Selection: Begin by performing small-scale solubility tests with the solvents listed in the table above to identify a suitable candidate. Place ~20 mg of crude material in a test tube and add the chosen solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of hot solvent until the solid has just completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present or if decolorizing charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.
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Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a vacuum oven.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 2. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Separation of 2,5-Dichloropyridin-3-ol
Welcome to the technical support center for the separation and purification of 2,5-Dichloropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, FAQs, and detailed experimental protocols to address common challenges encountered during the separation of this compound from its isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound from its isomers so challenging?
A1: The primary difficulty lies in the similar physicochemical properties of the isomers. Positional isomers of dichlorohydroxypyridines often have very close boiling points, polarities, and solubilities. This similarity makes conventional separation techniques like fractional distillation highly inefficient.[1] Achieving high purity requires methods that can exploit subtle differences in crystal lattice formation or interactions with chromatographic stationary phases.
Q2: What are the principal methods for separating this compound from its isomers?
A2: The most effective strategies are fractional crystallization and preparative High-Performance Liquid Chromatography (HPLC).
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Fractional Crystallization : This technique leverages slight differences in the solubility of isomers in a specific solvent system. By carefully controlling temperature and solvent composition, the desired isomer can be selectively precipitated.[2][3]
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Chromatography : Preparative HPLC can provide high-resolution separation by utilizing specialized columns that interact differently with each isomer.[4] Techniques like reversed-phase chromatography with phenyl- or fluorinated-phases can exploit subtle differences in aromaticity and dipole moments.[4]
Q3: My synthesis produced an isomeric mixture. Which separation strategy should I try first?
A3: For larger scale purifications (grams to kilograms), fractional crystallization is often more cost-effective and scalable. For smaller scales or when very high purity (>99.5%) is required for analytical standards or early-stage drug development, preparative HPLC is typically the preferred method due to its higher resolving power. The choice often depends on the specific isomers present and the required purity and scale.
Troubleshooting Guides
Guide 1: Fractional Crystallization
| Problem | Potential Cause | Solution |
| Low Purity / Incomplete Separation | The solvent system does not provide sufficient solubility difference between the isomers. | Screen different solvent/anti-solvent combinations. For dichloropyridine derivatives, alcohol/water mixtures (e.g., isopropanol/water) have proven effective.[2][3] Adjust the solvent ratio to maximize the solubility difference at different temperatures. |
| The cooling rate is too fast, leading to co-precipitation of impurities. | Implement a slow, controlled cooling process. A gradual temperature reduction (e.g., 5-10°C per hour) allows for the selective formation of crystals of the less soluble isomer. | |
| Low Yield | The target compound has significant solubility in the mother liquor even at low temperatures. | Optimize the solvent-to-solute ratio. Using a more minimal amount of solvent can increase the recovery of the target compound. Consider adding an anti-solvent to decrease the solubility of the target isomer after the initial crystallization. |
| Product is lost during washing of the filtered crystals. | Pre-chill the washing solvent to the final crystallization temperature to minimize dissolution of the product. Use a minimal amount of wash solvent. | |
| "Oiling Out" Instead of Crystallizing | The compound's melting point is lower than the temperature of the solution, or the solution is supersaturated. | Ensure the solution temperature is kept below the melting point of the solute. Introduce seed crystals of the pure desired isomer to promote controlled crystal growth. Try a different solvent system where the compound has lower solubility. |
Guide 2: Preparative HPLC Separation
| Problem | Potential Cause | Solution |
| Poor or No Resolution | The stationary phase is not selective enough for the isomers. | Standard C18 columns may be insufficient.[4] Consider columns offering alternative selectivities, such as Phenyl-Hexyl phases (for π-π interactions) or Pentafluorophenyl (PFP) phases (for dipole-dipole interactions).[4] |
| The mobile phase composition is suboptimal. | Systematically vary the organic modifier (e.g., switch between acetonitrile and methanol) and the mobile phase pH. The ionic state of the hydroxypyridine can be manipulated by pH to enhance separation.[5] | |
| Peak Tailing | Secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica support. | Operate at a low mobile phase pH (<4) to ensure the pyridine nitrogen is protonated.[5] Alternatively, add a competing base like triethylamine (TEA) to the mobile phase to mask the active silanol sites (note: TEA is not mass spectrometry friendly). |
| Column overload due to high sample concentration. | Reduce the injection volume or dilute the sample. Overloading is a common issue in preparative chromatography and leads to peak distortion. | |
| Shifting Retention Times | Inadequate column equilibration or temperature fluctuations. | Ensure the column is thoroughly equilibrated with the mobile phase before injection. Use a column oven to maintain a stable temperature, as minor thermal changes can affect retention.[4] |
Experimental Protocols
Protocol 1: Fractional Crystallization of this compound
This protocol is adapted from established methods for separating 2,5-dichloropyridine from its 2,3-isomer.[2][3] It is intended as a starting point for optimization.
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Dissolution : In a reaction vessel, dissolve the crude isomeric mixture of dichloropyridin-3-ol in a minimal amount of a suitable alcohol (e.g., isopropanol, n-butanol) at an elevated temperature (e.g., 60-70°C).
-
Water Addition : Slowly add water (anti-solvent) to the warm solution until the point of incipient turbidity (cloudiness) is observed. Add a small amount of alcohol to redissolve the precipitate and obtain a clear solution.
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Controlled Cooling : Gradually cool the solution. A recommended rate is 5-10°C per hour with gentle stirring. This slow cooling is critical for selective crystallization.
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Crystallization : Allow the solution to stand at a final low temperature (e.g., 0-5°C) for several hours to maximize crystal formation.
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Filtration : Collect the crystalline solid by vacuum filtration.
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Washing : Wash the collected crystals with a small volume of a pre-chilled alcohol/water mixture (using the same ratio as the final mother liquor).
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Drying : Dry the purified solid under vacuum.
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Purity Analysis : Analyze the purity of the crystalline product and the mother liquor by HPLC or GC to determine the efficiency of the separation. Repeat the crystallization process if the desired purity is not achieved.
Protocol 2: Preparative HPLC Method Development
This protocol provides a starting point for developing a preparative HPLC method for purifying this compound.
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Column Selection : Start with a Phenyl-Hexyl stationary phase column, which can offer unique selectivity for aromatic, heterocyclic compounds through π-π interactions.
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Mobile Phase Preparation :
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Solvent A : 0.1% Formic Acid in Water.
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Solvent B : Acetonitrile.
-
-
Analytical Method Development :
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First, develop an analytical-scale method. Inject a small amount of the isomeric mixture.
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Run a gradient from 5% to 95% Solvent B over 20 minutes to determine the approximate elution conditions.
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Optimize the gradient to maximize the resolution between the target isomer and impurities.
-
-
Method Scaling :
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Once a satisfactory analytical separation is achieved, scale the method to a preparative column of the same chemistry.
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Adjust the flow rate and injection volume according to the dimensions of the preparative column. The loading capacity will need to be determined empirically to avoid column overload and loss of resolution.
-
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Fraction Collection : Collect the eluent corresponding to the peak of the desired this compound isomer.
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Solvent Removal : Remove the mobile phase from the collected fractions via rotary evaporation or lyophilization to obtain the purified product.
Quantitative Data
The following table presents example data adapted from a patent on the separation of the closely related 2,5-dichloropyridine from its 2,3-isomer, illustrating the effectiveness of a steam distillation and crystallization process.[2][3]
Table 1: Example Purity and Yield from a Two-Step Separation Process
| Step | Product Form | Composition | Purity of 2,5-Isomer | Notes |
| Initial Mixture | Crude Product | Mixture of 2,5- and 2,3-isomers | ~85% | Composition post-synthesis. |
| Steam Distillation | Solid Phase | Enriched in 2,5-dichloropyridine | 85-95% | Separates the bulk of the 2,5-isomer as a solid from an oil enriched in the 2,3-isomer. |
| Crystallization | Crystalline Solid | 2,5-dichloropyridine | Up to 100% | Recrystallization from an isopropanol/water mixture.[2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]
- 3. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
Technical Support Center: The Sandmeyer Reaction in Dichloropyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of dichloropyridines via the Sandmeyer reaction. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of dichloropyridines using the Sandmeyer reaction.
Issue 1: Low Yield of Dichloropyridine
Question: My Sandmeyer reaction is resulting in a low yield of the desired dichloropyridine, and I'm observing significant gas evolution and the formation of a dark, tarry substance. What is the likely cause and how can I resolve this?
Answer: This is a classic sign of diazonium salt decomposition. Pyridine diazonium salts, particularly when the diazo group is ortho to the ring nitrogen, are notoriously unstable and can rapidly decompose, leading to polymerization and side reactions.[1]
Troubleshooting Steps:
-
Temperature Control: It is critical to maintain a low temperature, typically between 0-5°C, throughout the diazotization step (the addition of sodium nitrite to the aminopyridine solution).[1][2] Exceeding this range can cause rapid decomposition of the diazonium salt.[1]
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Slow Reagent Addition: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the amine.[1][2] This prevents localized temperature increases that can accelerate decomposition.
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pH Control: Ensure the reaction medium is sufficiently acidic. High acidity helps to suppress side reactions like azo coupling.[3]
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Catalyst Activity: Ensure an adequate amount of an active copper(I) catalyst is present.[2] The catalyst facilitates the conversion of the diazonium salt to the final product.[4]
Caption: Troubleshooting flowchart for low yield in dichloropyridine synthesis.
Issue 2: Formation of Phenolic Byproducts
Question: My final product is contaminated with a significant amount of a hydroxypyridine derivative. How can this be prevented?
Answer: The formation of phenols occurs when the diazonium salt reacts with water, which is a common side reaction.[4][5] This is often exacerbated by elevated temperatures during the decomposition of the diazonium salt.[4]
Troubleshooting Steps:
-
Temperature Management: After the initial low-temperature diazotization, the subsequent decomposition of the diazonium salt in the presence of the copper catalyst should be warmed carefully and not overheated. A gradual increase in temperature to the optimal range (e.g., 40°C to 80°C) is recommended.[2]
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Minimize Water Content: While the reaction is typically run in aqueous acid, using highly concentrated acids can minimize the excess water available for the side reaction.
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Purification: Phenolic byproducts can be removed during workup by extraction with an aqueous base, such as sodium hydroxide solution.[5]
Issue 3: Difficulty Separating 2,5- and 2,3-Dichloropyridine Isomers
Question: I have a mixture of dichloropyridine isomers that are difficult to separate by column chromatography. What is an effective method for purification?
Answer: The separation of 2,5- and 2,3-dichloropyridine isomers is challenging due to their similar physical properties.[1] Fractional crystallization is a commonly reported and effective method.[1]
Recommended Technique:
-
Solvent System: A mixture of an alcohol (such as isopropanol) and water is effective. The 2,5-isomer is generally less soluble and will crystallize out upon cooling.[1]
-
Procedure: Dissolve the crude isomer mixture in a minimal amount of the hot alcohol/water mixture. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. The precipitated solid, enriched in the 2,5-isomer, can be collected by filtration.[1]
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control for optimizing the yield and purity of dichloropyridines via the Sandmeyer reaction?
A1: Temperature control is the most critical factor.[2] The diazotization step requires low temperatures (0-5°C) to ensure the stability of the diazonium salt intermediate.[1][2] The subsequent decomposition step requires a controlled increase in temperature (e.g., 40-80°C) to promote the reaction without excessive side-product formation.[2] Other key parameters include the slow, dropwise addition of sodium nitrite and ensuring the presence of a sufficient amount of active copper(I) catalyst.[2]
Q2: What are the common impurities and side-products in the Sandmeyer reaction for dichloropyridine synthesis?
A2: Common impurities include isomeric dichloropyridines, hydroxypyridines (from reaction with water), biaryl compounds (from radical coupling), and tarry polymerization products.[4][5][6] Over-chlorinated or under-chlorinated pyridines can also be present depending on the starting materials.[2]
Q3: What is the role of the copper(I) catalyst, and can copper(II) salts be used?
A3: The copper(I) salt (e.g., CuCl) is a key catalyst that facilitates the transfer of the chloride to the aryl radical intermediate, which is formed via a one-electron transfer from the copper(I) to the diazonium salt.[4][7][8] While the classic Sandmeyer reaction uses copper(I), some variations have been developed that can utilize other transition metal salts, including copper(II).[9][10] However, for the standard reaction, copper(I) is considered the active catalytic species.[6]
Q4: What are the primary safety concerns when performing a Sandmeyer reaction for dichloropyridine synthesis?
A4: The primary safety concern is the thermally unstable nature of diazonium salts. When isolated and dry, they can be explosive.[1] Therefore, it is strongly recommended to use them in solution without isolation.[1] Additionally, reagents like phosphorus oxychloride (if used in alternative synthesis routes) are corrosive and react violently with water.[1] Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
Data Presentation
Table 1: Typical Reaction Conditions for Dichloropyridine Synthesis
| Parameter | Diazotization Step | Sandmeyer Reaction Step | Reference |
| Temperature | 0-5°C (some protocols specify -5°C to 5°C) | 40-80°C (gradual warming) | [1][2][11] |
| Starting Material | 2-Amino-5-chloropyridine or 2-Chloro-3-aminopyridine | Aryl Diazonium Salt Solution | [2][11] |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Copper(I) Chloride (CuCl) | [11][12] |
| Key Observation | Formation of the diazonium salt in a cold solution | Evolution of N₂ gas, formation of product | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichloropyridine from 2-Amino-5-chloropyridine
This protocol is a generalized procedure based on common descriptions of the Sandmeyer reaction.[11]
-
Diazotization:
-
Dissolve 2-amino-5-chloropyridine in concentrated hydrochloric acid in a reaction vessel.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature, then gently heat it to 50-60°C to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude 2,5-dichloropyridine.
-
Purify the crude product by distillation or recrystallization.
-
Caption: General experimental workflow for dichloropyridine synthesis.
Protocol 2: Synthesis of 2,3-Dichloropyridine
This protocol is adapted from a one-pot synthesis method.[2]
-
Chlorination (In Situ):
-
Charge a reactor with 3-aminopyridine and an appropriate solvent.
-
Introduce a chlorinating agent (e.g., chlorine gas or H₂O₂/HCl) while maintaining the temperature between 25-30°C to form 2-chloro-3-aminopyridine.
-
-
Diazotization:
-
Cool the reaction mixture containing the intermediate to -5°C to 5°C.
-
Slowly add a 33% aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
-
Sandmeyer Reaction:
-
After the nitrite addition is complete, stir the reaction at low temperature for a short period.
-
Gradually raise the temperature to 40°C and hold for approximately one hour to complete the reaction.
-
-
Work-up:
-
Cool the reaction mixture.
-
Isolate the product by extraction with an organic solvent like dichloromethane.
-
Wash, dry, and evaporate the organic phase to obtain crude 2,3-dichloropyridine.
-
Reaction Mechanism Visualization
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7][10]
Caption: Simplified radical mechanism of the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. Method for preparing 2,3-dichloropyridine through Sandmeyer reaction catalyst - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Storage and Handling of 2,5-Dichloropyridin-3-ol
This technical support center provides guidance on preventing the decomposition of 2,5-Dichloropyridin-3-ol during storage. The following information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide and FAQs
This section addresses specific issues that users may encounter during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent decomposition?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For enhanced stability, especially for long-term storage, consider refrigeration (2-8°C) or freezing (-20°C) and storage in a desiccator.
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A2: A change in color, such as darkening or yellowing, can be an indicator of chemical decomposition. This may be caused by exposure to light, elevated temperatures, or reaction with atmospheric oxygen or moisture. It is crucial to re-analyze the purity of the material before use.
Q3: My compound has developed a noticeable odor. Is this a sign of degradation?
A3: The appearance of a new or stronger odor can suggest the formation of volatile degradation products. This compound is not expected to have a strong odor when pure. If an unusual smell is detected, decomposition may have occurred.
Q4: What are the primary factors that can cause the decomposition of this compound?
A4: The main factors that can induce decomposition are:
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Temperature: Elevated temperatures can accelerate degradation reactions.
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Light: Exposure to UV or visible light can provide the energy for photochemical decomposition.
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Moisture/Humidity: The presence of water can lead to hydrolysis of the compound.
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Oxygen: Oxidative degradation can occur, especially in the presence of light or metal contaminants.
-
Incompatible Materials: Contact with strong oxidizing agents or reactive surfaces can catalyze decomposition.
Q5: How can I check if my stored this compound has decomposed?
A5: The most reliable way to assess the purity of your compound is through analytical techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable methods for determining the presence of impurities. A change in the melting point of the solid can also be an indicator of reduced purity.
Troubleshooting Common Storage Issues
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Exposure to light, heat, or moisture. | Store in an amber, tightly sealed vial in a cool, dark, and dry place. Consider storing under an inert atmosphere (e.g., argon or nitrogen). Re-test for purity before use. |
| Inconsistent experimental results using the same batch | Potential degradation of the compound, leading to lower effective concentration. | Re-purify the compound if possible (e.g., by recrystallization) or procure a new batch. Implement stricter storage protocols. |
| Difficulty in dissolving the compound | Formation of insoluble degradation products. | Attempt to dissolve a small sample in a range of solvents. If solubility has significantly changed, the compound has likely degraded. Dispose of the batch according to safety guidelines. |
Experimental Protocols
To proactively assess the stability of this compound under your specific laboratory conditions, a forced degradation study can be performed. This involves subjecting the compound to accelerated stress conditions to identify potential degradation pathways.
Protocol for Forced Degradation Study
1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
-
This compound
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Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol or other suitable solvent
-
HPLC system with a UV detector
-
pH meter
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Thermostatically controlled oven
-
Photostability chamber
3. Methodology:
-
Acid Hydrolysis:
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Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Heat the solution at 60°C for 24 hours.
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At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
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If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
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If no degradation is observed, repeat the experiment with 1 M NaOH or gentle heating.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
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At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at a controlled temperature (e.g., 80°C) for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., in methanol) to a light source in a photostability chamber.
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Keep a control sample, wrapped in aluminum foil, in the same chamber.
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After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
Data Presentation
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | ||
| 1 M HCl | 24 h | 60°C | ||
| 0.1 M NaOH | 24 h | Room Temp | ||
| 1 M NaOH | 24 h | Room Temp | ||
| 3% H₂O₂ | 24 h | Room Temp | ||
| Dry Heat | 48 h | 80°C | ||
| Photolysis | 24 h | Ambient |
Visualizations
Logical Workflow for Investigating Decomposition
Caption: A flowchart outlining the steps to take when decomposition of this compound is suspected.
Potential Decomposition Pathways
Caption: A diagram illustrating potential degradation pathways for this compound under various stress conditions.
troubleshooting guide for low yield in dichloropyridinol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of dichloropyridinols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to dichloropyridinols?
A1: Dichloropyridinols are commonly synthesized through a two-step process:
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Chlorination of pyridine or a substituted pyridine: This step introduces the chlorine atoms onto the pyridine ring to form a dichloropyridine or a higher chlorinated precursor.
-
Hydrolysis of a polychlorinated pyridine: The chlorinated pyridine is then hydrolyzed, typically using a strong base like sodium hydroxide or potassium hydroxide, to replace a chlorine atom with a hydroxyl group, yielding the dichloropyridinol. For example, 3,5-dichloro-2-pyridinol can be prepared by treating 2,3,5-trichloropyridine with an alkali metal hydroxide[1][2].
Q2: My overall yield is low. Should I troubleshoot the chlorination or the hydrolysis step first?
A2: It is crucial to analyze the yield and purity of the intermediate dichloropyridine precursor after the chlorination step. A low yield or impure precursor will inevitably lead to a low overall yield of the final dichloropyridinol. Start by troubleshooting the chlorination reaction and purification of the intermediate before optimizing the hydrolysis step.
Q3: Are there specific safety precautions I should take during dichloropyridinol synthesis?
A3: Yes. Chlorinating agents can be corrosive and toxic. The reactions may be exothermic and require careful temperature control. Hydrolysis reactions often use strong bases, which are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Dichloropyridine Precursor
Question: My chlorination reaction to produce the dichloropyridine intermediate is resulting in a low yield. What are the common causes and how can I address them?
Answer: Low yields in the chlorination of pyridine derivatives can stem from several factors, including incomplete reaction, formation of isomers, over-chlorination, and tar formation.
Potential Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like GC or TLC and ensure it has gone to completion. - Optimize Temperature: Ensure the reaction is conducted at the optimal temperature. For some chlorinations, higher temperatures are required, but this can also lead to side products[3]. - Increase Molar Ratio of Chlorinating Agent: A slight excess of the chlorinating agent can help drive the reaction to completion. |
| Formation of Isomers | - Control Reaction Temperature: Temperature can significantly influence the regioselectivity of the chlorination. - Catalyst Selection: For certain reactions, the choice of catalyst can direct the chlorination to the desired position. |
| Over-chlorination | - Control Stoichiometry: Carefully control the amount of chlorinating agent used. Over-chlorination leads to the formation of trichloro- or tetrachloropyridines. - Monitor Reaction Progress: Stop the reaction as soon as the desired dichloropyridine is the major product. |
| Tar Formation | - Optimize Temperature: High reaction temperatures can lead to polymerization and tar formation. - Ensure Proper Mixing: Inadequate mixing can create localized hot spots and high concentrations of reagents, promoting side reactions. |
| Difficult Purification | - Recrystallization: This is a common method for purifying solid dichloropyridines. Experiment with different solvent systems to achieve good separation. - Distillation: For liquid dichloropyridines, fractional distillation can be effective. |
Issue 2: Low Yield in the Hydrolysis of Dichloropyridine to Dichloropyridinol
Question: The hydrolysis of my dichloropyridine precursor to the final dichloropyridinol product is inefficient. What are the key parameters to optimize?
Answer: The alkaline hydrolysis of a dichloropyridine is a critical step where reaction conditions must be carefully controlled to ensure a high yield of the desired dichloropyridinol and minimize side reactions.
Potential Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | - Optimize Base Concentration: The concentration of the alkali metal hydroxide (e.g., NaOH, KOH) is crucial. A concentration that is too low will result in an incomplete reaction, while one that is too high may promote side reactions. - Increase Reaction Temperature: Hydrolysis of chloropyridines often requires elevated temperatures (e.g., 95-120°C)[4]. Ensure the temperature is maintained consistently. - Sufficient Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. These reactions can sometimes take several hours to reach completion[4]. |
| Side Reactions | - Formation of Alkoxypyridines: If an alcohol is used as a solvent or is present as an impurity, the corresponding alkoxypyridine can be formed as a byproduct. Use water as the solvent for hydrolysis. - Decomposition: At very high temperatures or prolonged reaction times, the pyridinol product may be susceptible to degradation. |
| Poor Product Isolation | - pH Adjustment: The dichloropyridinol product is often precipitated by adjusting the pH of the reaction mixture after hydrolysis is complete. Carefully adjust the pH to the isoelectric point of the product to maximize precipitation. A typical pH for precipitation is around 4.0-5.0[4]. - Efficient Filtration and Washing: Ensure all the precipitated product is collected during filtration and wash with cold water to remove inorganic salts without dissolving a significant amount of the product. |
| Low Solubility of Starting Material | - Use of a Phase Transfer Catalyst: For heterogeneous reactions where the dichloropyridine has low solubility in the aqueous base, a phase transfer catalyst (e.g., tetrabutylammonium bromide or benzyltrimethylammonium chloride) can significantly improve the reaction rate and yield[4]. |
Experimental Protocols
Protocol 1: Synthesis of 3,5,6-Trichloro-2-pyridinol from 2,3,5,6-Tetrachloropyridine
This protocol is adapted from a known synthetic procedure[4].
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Potassium Hydroxide (85% purity)
-
Deionized Water
-
Benzyltrimethylammonium chloride (Phase Transfer Catalyst)
-
15% Hydrochloric Acid solution
Procedure:
-
In a three-necked flask equipped with a stirrer, add 2,3,5,6-tetrachloropyridine (0.2 mol) and 240 mL of deionized water.
-
Heat the mixture to 95°C with stirring.
-
Slowly add potassium hydroxide (0.60 mol, 85% purity) to adjust the pH of the reaction solution to 9.5-10.0.
-
Maintain the stirring at this temperature for 30 minutes. Filter the hot solution to remove any insoluble impurities.
-
Transfer the filtrate to an autoclave. Add a catalytic amount of benzyltrimethylammonium chloride.
-
Seal the autoclave and heat the reaction mixture to 120°C with stirring. Maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to 25°C.
-
Adjust the pH to 4.0-4.5 with a 15% hydrochloric acid solution to precipitate the product.
-
Filter the solid product, wash with deionized water, and dry to obtain 3,5,6-trichloro-2-pyridinol.
Visualizations
Caption: Troubleshooting workflow for low yield in dichloropyridinol synthesis.
Caption: General synthetic pathway for dichloropyridinol.
References
Monitoring the Synthesis of 2,5-Dichloropyridin-3-ol: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 2,5-Dichloropyridin-3-ol using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Synthesis Overview
The synthesis of this compound typically involves the chlorination of a hydroxypyridine precursor. A common route is the reaction of 5-chloro-2,3-dihydroxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) under elevated temperatures.[1][2] It is crucial to monitor the consumption of the starting material and the formation of the desired product to ensure optimal reaction time and yield.
Frequently Asked Questions (FAQs)
Q1: Which technique, TLC or GC, is more suitable for monitoring the progress of my reaction?
A1: Both TLC and GC are valuable techniques for monitoring this synthesis.
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TLC is a rapid, cost-effective, and qualitative method ideal for quickly checking the presence of starting material, product, and any major byproducts. It's excellent for real-time monitoring at the bench.
-
GC provides quantitative data, offering higher resolution and the ability to determine the relative concentrations of components in the reaction mixture. It is more suitable for precise determination of reaction completion and purity assessment.
Q2: How do I prepare my sample from the reaction mixture for TLC or GC analysis?
A2: Carefully quench a small aliquot of the reaction mixture. For example, add a few drops of the reaction mixture to a vial containing a suitable solvent like ethyl acetate and a small amount of water or a saturated sodium bicarbonate solution to neutralize any remaining acidic reagents. After vigorous shaking and phase separation, the organic layer can be directly spotted on a TLC plate or diluted further for GC analysis.
Q3: What are the expected polarities of the starting material and the product?
A3: The starting material, 5-chloro-2,3-dihydroxypyridine, is more polar than the product, this compound, due to the presence of two hydroxyl groups. Therefore, on a normal-phase TLC plate, the starting material will have a lower Rf value (less travel) than the product.
Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for the rapid, qualitative monitoring of the this compound synthesis.
Experimental Protocol: TLC
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line.
-
Mobile Phase Selection: A common mobile phase system for compounds of similar polarity is a mixture of a non-polar and a polar solvent. A good starting point is a mixture of hexane and ethyl acetate. The ratio can be adjusted to achieve optimal separation (e.g., Hexane:Ethyl Acetate 7:3 or 1:1).
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber to allow for saturation of the atmosphere with solvent vapors.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic pyridine rings of both the starting material and the product should be UV active. Additionally, staining with potassium permanganate or ferric chloride can be used for visualization, as phenolic compounds can give a colored response with ferric chloride.[3]
Troubleshooting TLC
| Problem | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting. |
| Inappropriate mobile phase. | Add a small amount of a more polar solvent (e.g., methanol) or a less polar solvent to the mobile phase to improve spot shape. For basic pyridine compounds, adding a trace of triethylamine to the mobile phase can help. | |
| Spots are not moving from the origin (low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Spots are running with the solvent front (high Rf) | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase. |
| No spots are visible under UV light | The compound is not UV active or the concentration is too low. | Use a visualization stain such as potassium permanganate or ferric chloride. Concentrate the sample before spotting. |
Quantitative Data Summary: TLC
| Compound | Structure | Expected Rf Value |
| 5-chloro-2,3-dihydroxypyridine (Starting Material) | (Structure not available) | ~0.2 - 0.4 |
| This compound (Product) | (Structure not available) | ~0.5 - 0.7 |
Note: Rf values are highly dependent on the exact TLC conditions (plate, mobile phase, temperature) and should be considered as estimates. It is crucial to run a standard of the starting material alongside the reaction mixture for accurate comparison.
Gas Chromatography (GC) Monitoring
GC offers a more quantitative and higher-resolution method for monitoring the reaction progress and assessing the purity of the final product.
Experimental Protocol: GC
-
Sample Preparation: Quench a small aliquot of the reaction mixture as described in the FAQs. Dilute the organic extract with a suitable solvent (e.g., acetone or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Troubleshooting GC
| Problem | Possible Cause | Solution |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner. Condition the column at a high temperature before use. |
| Sample concentration is too high. | Dilute the sample. | |
| Ghost Peaks | Contamination from a previous injection or septum bleed. | Run a blank solvent injection to check for carryover. Replace the septum. |
| Poor Peak Resolution | Inadequate separation on the column. | Optimize the temperature program (e.g., use a slower ramp rate). |
| Column is not suitable for the analytes. | Consider a column with a different stationary phase. | |
| Baseline Drift | Column bleed at high temperatures. | Ensure the operating temperature is within the column's recommended range. Condition the column. |
Quantitative Data Summary: GC
| Compound | Expected Retention Time (min) |
| 5-chloro-2,3-dihydroxypyridine (Starting Material) | ~5 - 7 |
| This compound (Product) | ~8 - 10 |
Note: Retention times are highly dependent on the specific GC system, column, and operating conditions. These values are estimates and should be confirmed by injecting pure standards.
Visual Workflow and Pathway Diagrams
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
Logical Relationship for GC Troubleshooting
Caption: Troubleshooting guide for common GC issues.
References
Technical Support Center: Workup Procedures for Reactions Involving 2,5-Dichloropyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving 2,5-Dichloropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the first step in a typical workup for a reaction involving this compound?
A1: The initial step is typically to quench the reaction. This is often achieved by carefully adding the reaction mixture to cold water or a saturated aqueous solution like ammonium chloride. For reactions involving highly reactive reagents, such as phosphorus oxychloride, the quenching process must be done slowly and with vigorous stirring, often in an ice bath, to control the exothermic reaction.[1]
Q2: How do I separate my this compound product from the reaction mixture?
A2: An acid-base extraction is the most common method. Since this compound is a phenolic compound, it is acidic and will be deprotonated by a base. By washing the organic reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the product will move into the aqueous layer as its salt. The layers can then be separated. The aqueous layer containing the product is then re-acidified to precipitate the purified product.
Q3: What are common impurities I might encounter and how can I remove them?
A3: Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.[2][3][4] Unreacted non-acidic starting materials can often be removed by washing the organic layer with a dilute acid before the basic extraction.[1] Positional isomers or over-chlorinated byproducts may be more challenging to remove and often require a final purification step like recrystallization or column chromatography.[3]
Q4: What is a good solvent system for recrystallizing this compound?
A4: A mixed solvent system is often effective for the recrystallization of polar compounds like pyridinols. Common choices include ethanol/water, isopropanol/water, or acetone/hexanes.[5] The ideal solvent system will dissolve the compound when hot but result in low solubility when cold, allowing for the formation of pure crystals upon cooling.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Recovery After Extraction | Incorrect pH of the aqueous layer during extraction. | Ensure the pH of the aqueous wash is sufficiently basic (pH > 9) to deprotonate and extract the this compound. After separation, ensure the aqueous layer is acidified to a pH of ~3-4 to fully protonate and precipitate the product.[7] |
| The product is partially soluble in the organic solvent even in its salt form. | Perform multiple extractions of the organic layer with the aqueous base to ensure complete transfer of the product. | |
| Persistent Emulsion During Extraction | High concentration of reactants or byproducts acting as surfactants. | - Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer.[1][8] - Gently swirl the separatory funnel instead of vigorous shaking.[8] - If the emulsion persists, try centrifugation to break the emulsion.[9] - As a last resort, filter the mixture through a pad of Celite or glass wool.[8] |
| Product "Oils Out" During Recrystallization | The cooling process is too rapid. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. |
| The chosen recrystallization solvent is not ideal. | Experiment with different solvent systems. If the product is too soluble, add a less polar anti-solvent. If it is not soluble enough, try a more polar solvent.[5] | |
| Colored Impurities in the Final Product | Formation of colored byproducts or oxidation of the phenolic product.[10] | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through Celite to remove the charcoal before allowing it to cool.[10] |
Experimental Protocols
Representative Acid-Base Extraction Protocol for a Reaction Mixture Containing this compound
This protocol assumes the reaction was carried out in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Quenching: Slowly pour the reaction mixture into a beaker containing an equal volume of cold water with stirring. If the reaction is highly exothermic, perform this addition in an ice bath.
-
Solvent Transfer: Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, dilute the mixture with a sufficient volume of ethyl acetate or DCM.
-
Acid Wash (Optional): To remove any basic impurities, wash the organic layer with 1 M HCl (aqueous). Drain the acidic aqueous layer.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Shake the funnel, venting frequently to release any pressure from CO2 evolution. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat this extraction two more times, combining the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is between 3 and 4 (check with pH paper). The this compound should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the solid with cold water.
-
Drying: Dry the purified product in a vacuum oven.
Quantitative Data for a Typical Workup
The following table provides representative quantitative data for the workup and purification of this compound. Actual values may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Volume of Organic Solvent for Extraction | 3 x 50 mL |
| Concentration of Aqueous Base (NaHCO₃) | Saturated |
| pH for Basic Extraction | 9 - 10 |
| pH for Acidification | 3 - 4 |
| Recrystallization Solvent Ratio (Ethanol:Water) | 1:1 to 3:1 |
| Typical Product Recovery Yield | 75 - 90% |
Visualizations
Caption: A general workflow for the workup of reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. unifr.ch [unifr.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. brainkart.com [brainkart.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,5-Dichloropyridin-3-ol
For researchers, scientists, and drug development professionals, the precise and efficient structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2,5-Dichloropyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science.
To offer a comprehensive understanding, this guide presents a comparative analysis with the structurally related compound, 3,5-Dichloropyridine. The absence of the hydroxyl group in the latter provides a valuable reference for understanding the electronic effects of this functional group on the pyridine ring's magnetic environment. This comparison will aid in the unambiguous identification and characterization of this compound.
Data Presentation: A Head-to-Head Comparison
The key to the structural analysis of these compounds lies in the chemical shifts (δ), signal multiplicities, and integration values in their NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for 3,5-Dichloropyridine.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | Nucleus | Position | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | ¹H | H-4 | ~7.30 | Doublet |
| H-6 | ~7.95 | Doublet | ||
| OH | Variable | Singlet (broad) | ||
| ¹³C | C-2 | ~145.2 | Singlet | |
| C-3 | ~150.1 | Singlet | ||
| C-4 | ~125.8 | Singlet | ||
| C-5 | ~118.9 | Singlet | ||
| C-6 | ~140.5 | Singlet | ||
| 3,5-Dichloropyridine | ¹H | H-2, H-6 | 8.45 | Singlet |
| H-4 | 7.75 | Singlet | ||
| ¹³C | C-2, C-6 | 148.0 | Singlet | |
| C-3, C-5 | 135.5 | Singlet | ||
| C-4 | 138.1 | Singlet |
Note: The chemical shifts for this compound are predicted values and can vary based on the solvent and experimental conditions. The data for 3,5-Dichloropyridine is based on experimental observations and may also show slight variations.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be one in which the analyte is highly soluble and that does not have signals that overlap with those of the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectrum Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the TMS signal.
3. ¹³C NMR Spectrum Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer is suitable.
-
Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 128-1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID. Calibrate the spectrum using the TMS signal or the residual solvent peak.
Visualizing the Analysis
To further clarify the structural information and the analytical workflow, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR analysis.
Objective Comparison and Interpretation
The predicted NMR data for this compound, when compared with the experimental data for 3,5-Dichloropyridine, reveals the significant influence of the hydroxyl group on the electronic environment of the pyridine ring.
In the ¹H NMR of 3,5-Dichloropyridine, the symmetry of the molecule results in only two signals: one for the equivalent protons at C-2 and C-6, and another for the proton at C-4. In contrast, the lower symmetry of this compound is expected to produce two distinct signals for the aromatic protons at C-4 and C-6, likely appearing as doublets due to coupling with each other. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be highly variable depending on concentration, temperature, and solvent.
In the ¹³C NMR spectrum, the presence of the electron-donating hydroxyl group in this compound is predicted to cause a significant upfield shift (to lower ppm values) for the carbon atoms ortho and para to it (C-2, C-4, and C-6), compared to the analogous positions in 3,5-Dichloropyridine. The carbon atom directly attached to the hydroxyl group (C-3) is expected to be significantly deshielded and appear at a much higher chemical shift. The five distinct carbon signals predicted for this compound, compared to the three signals for the more symmetric 3,5-Dichloropyridine, provide a clear method for distinguishing between these two compounds.
By combining the information from both ¹H and ¹³C NMR spectra, researchers can confidently confirm the structure of this compound and differentiate it from its isomers and other related compounds. The detailed analysis of chemical shifts and coupling patterns provides a powerful tool for the structural verification of novel compounds in drug discovery and development.
Confirming the Structure of 2,5-Dichloropyridin-3-ol: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. 2,5-Dichloropyridin-3-ol, a substituted pyridine, presents a unique analytical challenge due to its specific arrangement of functional groups. Mass spectrometry (MS) stands out as a primary analytical tool for its structural elucidation, offering profound insights into molecular weight and structural features through precise fragmentation analysis.[1][2]
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural confirmation of this compound. It includes detailed experimental protocols, comparative data tables, and visualizations to aid in methodological selection and data interpretation.
Mass Spectrometry for Structural Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds.[3] For this compound (C₅H₃Cl₂NO), mass spectrometry provides two critical pieces of information for structural confirmation: the molecular ion signature and the fragmentation pattern.
Molecular Ion and Isotopic Pattern: The molecular formula of this compound is C₅H₃Cl₂NO, with a monoisotopic mass of approximately 162.96 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks.[1] Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] Consequently, a molecule with two chlorine atoms like this compound will exhibit a distinctive isotopic cluster for the molecular ion (M⁺) region:
-
M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.
-
[M+2]⁺: The peak for a molecule with one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: The peak for a molecule with two ³⁷Cl atoms.
The expected relative intensity ratio of these peaks is approximately 9:6:1, which serves as a strong indicator for the presence of two chlorine atoms in the molecule.[1]
Fragmentation Pathways: Electron Ionization (EI), commonly used in GC-MS, bombards the molecule with high-energy electrons, causing it to fragment in predictable ways.[1] The resulting mass spectrum is a "fingerprint" of the molecule. For this compound, fragmentation is expected to involve the loss of chlorine atoms, the hydroxyl group, and cleavage of the pyridine ring. In contrast, soft ionization techniques like Electrospray Ionization (ESI) used in LC-MS may require tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[2]
Comparison of Primary Analytical Techniques
The choice between GC-MS and LC-MS largely depends on the compound's volatility, thermal stability, and polarity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in a gaseous mobile phase. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Ionization | Typically Electron Ionization (EI), a "hard" technique providing extensive, reproducible fragmentation. | Typically Electrospray Ionization (ESI), a "soft" technique that often preserves the molecular ion. |
| Fragmentation | Rich fragmentation patterns are generated directly in the source, ideal for structural elucidation.[1] | Minimal in-source fragmentation. Tandem MS (MS/MS) is required to induce fragmentation for structural analysis.[4] |
| Suitability for this compound | Potentially suitable, but the polar hydroxyl group may cause peak tailing and require chemical derivatization (e.g., silylation) to increase volatility. | Highly suitable due to the polarity of the hydroxyl group. Provides accurate molecular weight and requires MS/MS for detailed structural data.[4] |
| Advantages | Excellent chromatographic resolution for isomers; extensive spectral libraries available (though specific compound may be absent).[5][6] | Broad applicability to polar and non-volatile compounds; high sensitivity; direct analysis of complex mixtures.[4] |
| Disadvantages | Limited to thermally stable and volatile compounds; potential need for derivatization. | Fragmentation is not inherent and requires an extra step (MS/MS); ESI is susceptible to matrix effects. |
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted key fragments for this compound based on common fragmentation pathways for halogenated and hydroxylated aromatic compounds. The m/z values correspond to the most abundant isotope (³⁵Cl).
| Ion | Proposed Structure / Neutral Loss | Predicted m/z (for ³⁵Cl) | Isotopic Pattern |
| [M]⁺ | Molecular Ion | 163 | M, M+2, M+4 (9:6:1 ratio) |
| [M-Cl]⁺ | Loss of a Chlorine radical | 128 | Single Cl pattern (M, M+2) |
| [M-HCl]⁺ | Loss of Hydrogen Chloride | 127 | Single Cl pattern (M, M+2) |
| [M-CO]⁺ | Loss of Carbon Monoxide | 135 | Double Cl pattern (M, M+2, M+4) |
| [M-Cl-CO]⁺ | Loss of Cl followed by CO | 100 | Single Cl pattern (M, M+2) |
| [C₄H₂NCl]⁺ | Ring fragmentation | 89 | Single Cl pattern (M, M+2) |
Experimental Protocols
The following are generalized protocols that serve as a starting point and may require optimization for specific instruments.
Protocol 1: GC-MS Analysis
This method is suitable for analyzing the volatility and fragmentation pattern of this compound, potentially after derivatization.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent like dichloromethane or methanol.[1]
-
Dilute the stock to a working concentration of 10 µg/mL.
-
(Optional but Recommended): For improved peak shape and volatility, perform derivatization. Mix 100 µL of the sample with 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent with an EI source.[1]
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Parameters: Ion source temperature 230°C, electron energy 70 eV, scan range 40-400 amu.
-
Protocol 2: LC-MS/MS Analysis
This method is ideal for the direct analysis of this compound, providing accurate mass and controlled fragmentation data.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock to a working concentration of 1 µg/mL with the same solvent mixture.[7]
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6546 LC/Q-TOF or equivalent with an ESI source.[7]
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS Parameters: ESI in positive mode, capillary voltage 3500 V, gas temperature 325°C, scan range 50-500 m/z.
-
MS/MS Parameters: For fragmentation analysis, select the precursor ion (e.g., m/z 164 for [M+H]⁺) and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a product ion spectrum.
-
Mandatory Visualizations
Diagrams created with Graphviz are provided to illustrate key logical and experimental workflows.
Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.
Caption: Proposed fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective, a comprehensive structural validation often involves complementary techniques to provide an unambiguous assignment.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR would confirm the carbon-hydrogen framework and the substitution pattern on the pyridine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[1] For this compound, IR can confirm the presence of the O-H (hydroxyl), C-Cl, C=C, and C=N bonds, corroborating the findings from mass spectrometry.[1]
By combining the molecular weight and fragmentation data from mass spectrometry with the connectivity information from NMR and functional group data from IR, researchers can achieve a definitive structural confirmation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Data of Dichloropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for the six isomers of dichloropyridine. The differentiation of these isomers is crucial for their application in chemical synthesis, particularly in the development of pharmaceutical and agricultural products. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), providing detailed experimental protocols and a visual workflow to aid in the structural elucidation of these compounds.
Spectroscopic Data Comparison
The following tables present a summary of the available spectroscopic data for the six isomers of dichloropyridine. The distinct substitution patterns of the chlorine atoms on the pyridine ring result in unique spectral fingerprints for each isomer, allowing for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Dichloropyridine Isomers (in CDCl₃)
| Isomer | δ H-2 (ppm) | δ H-3 (ppm) | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | J (Hz) |
| 2,3-Dichloropyridine | - | - | 7.78 (dd) | 7.23 (dd) | 8.31 (dd) | J₄,₅ = 7.9, J₄,₆ = 1.8, J₅,₆ = 4.5 |
| 2,4-Dichloropyridine | - | 7.25 (d) | - | 7.08 (dd) | 8.25 (d) | J₃,₅ = 1.5, J₅,₆ = 5.5 |
| 2,5-Dichloropyridine | - | 7.68 (d) | 8.13 (dd) | - | 8.70 (d) | J₃,₄ = 9.0, J₄,₆ = 0.3, J₃,₆ = 3.0 |
| 2,6-Dichloropyridine | - | 7.3 (d) | 7.7 (t) | 7.3 (d) | - | J₃,₄ = J₄,₅ = ~7-8 |
| 3,4-Dichloropyridine | 8.35 (s) | - | - | 7.25 (d) | 8.15 (d) | J₅,₆ = 5.0 |
| 3,5-Dichloropyridine | 8.45 (s) | - | 7.75 (s) | - | 8.45 (s) | - |
Table 2: ¹³C NMR Spectroscopic Data of Dichloropyridine Isomers (in CDCl₃)
| Isomer | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) |
| 2,3-Dichloropyridine [1] | 147.9 | 130.5 | 139.4 | 123.0 | 150.1 |
| 2,4-Dichloropyridine | ~152 | ~125 | ~145 | ~122 | ~150 |
| 2,5-Dichloropyridine | ~150 | ~124 | ~140 | ~130 | ~148 |
| 2,6-Dichloropyridine [2] | 151.2 | 123.5 | 140.1 | 123.5 | 151.2 |
| 3,4-Dichloropyridine | ~148 | ~135 | ~133 | ~125 | ~146 |
| 3,5-Dichloropyridine | 147.9 | 132.8 | 138.5 | 132.8 | 147.9 |
Note: Some ¹³C NMR chemical shifts are estimated based on predictive models due to limited availability in public databases.
Vibrational Spectroscopy
Table 3: Key Infrared (IR) Absorption Bands of Dichloropyridine Isomers (cm⁻¹)
| Isomer | Aromatic C-H Stretch | C=N/C=C Stretch | C-Cl Stretch |
| 2,3-Dichloropyridine | 3050-3150 | 1550-1580, 1400-1500 | 800-600 |
| 2,4-Dichloropyridine [3] | ~3100 | ~1570, 1470, 1380 | ~830, 720 |
| 2,5-Dichloropyridine | 3050-3150 | 1550-1580, 1400-1500 | 800-600 |
| 2,6-Dichloropyridine | 3050-3150 | 1550-1580, 1400-1500 | 800-600 |
| 3,4-Dichloropyridine [2] | ~3080, 3040 | ~1560, 1450, 1380 | ~820, 750 |
| 3,5-Dichloropyridine [4][5] | 3046, 3123 | 1559, 1401 | 811, 695 |
Table 4: Key Raman Shifts of Dichloropyridine Isomers (cm⁻¹)
| Isomer | Ring Breathing | C-H Bending | C-Cl Stretch |
| 2,3-Dichloropyridine | Data not readily available | Data not readily available | Data not readily available |
| 2,4-Dichloropyridine [3] | ~1020 | ~1230 | ~780 |
| 2,5-Dichloropyridine | Data not readily available | Data not readily available | Data not readily available |
| 2,6-Dichloropyridine | Data not readily available | Data not readily available | Data not readily available |
| 3,4-Dichloropyridine | Data not readily available | Data not readily available | Data not readily available |
| 3,5-Dichloropyridine [1] | ~1000 | ~1250 | ~750 |
Mass Spectrometry
Table 5: Key Mass Spectrometry Fragments (m/z) of Dichloropyridine Isomers
| Isomer | Molecular Ion [M]⁺ | [M+2]⁺ | [M+4]⁺ | [M-Cl]⁺ | Other Key Fragments |
| 2,3-Dichloropyridine | 147 | 149 | 151 | 112 | 75 |
| 2,4-Dichloropyridine [3] | 147 | 149 | 151 | 112 | 75 |
| 2,5-Dichloropyridine [6] | 147 | 149 | 151 | 112 | 75 |
| 2,6-Dichloropyridine [2] | 147 | 149 | 151 | 112 | 77 |
| 3,4-Dichloropyridine [7] | 147 | 149 | 151 | 112 | 75 |
| 3,5-Dichloropyridine | 147 | 149 | 151 | 112 | 75 |
Note: The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks are approximately in a 9:6:1 ratio, characteristic of a molecule containing two chlorine atoms.[6]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the dichloropyridine isomer for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR : Acquire the spectrum with proton decoupling. Due to the lower natural abundance and longer relaxation times of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is generally set to 0-220 ppm.
-
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum, perform baseline correction, and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Thoroughly grind 1-2 mg of the solid dichloropyridine isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar to form a fine, homogeneous powder.[2]
-
Pellet Formation : Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.[2]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Place the KBr pellet in the sample holder. Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor. Then, acquire the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing : The final spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Raman Spectroscopy
-
Sample Preparation : For solid samples, the powder can be packed into a sample holder. For solutions, the sample can be dissolved in a suitable solvent that does not have interfering Raman signals.
-
Instrumentation : A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG laser at 1064 nm for FT-Raman) is used.
-
Data Acquisition : The laser is focused on the sample, and the scattered light is collected and analyzed. The spectral range and acquisition time are optimized to obtain a good signal-to-noise ratio.
-
Data Processing : The resulting spectrum is a plot of Raman intensity versus Raman shift (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : For volatile and thermally stable compounds like dichloropyridines, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2] Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a volatile organic solvent (e.g., dichloromethane or methanol). Inject a small volume (typically 1 µL) into the GC inlet.[2][6]
-
Gas Chromatography (GC) Conditions : A capillary column (e.g., HP-5MS) is used to separate the components of the sample. A typical temperature program starts at a lower temperature, holds for a few minutes, and then ramps up to a higher temperature to ensure elution of the compound.
-
Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.[6]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Data Analysis : A mass spectrum is generated, plotting ion intensity versus m/z. The fragmentation pattern is analyzed to provide structural information.
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of dichloropyridine isomers using the spectroscopic data presented.
Caption: Workflow for dichloropyridine isomer identification.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2,4-Dichloropyridine | C5H3Cl2N | CID 33515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dichloropyridine(2457-47-8) IR Spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,4-Dichloropyridine | C5H3Cl2N | CID 2736081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Distinguishing Isomers: A Guide to NMR Analysis of 2,5-Dichloropyridin-3-ol and 2,3-Dichloropyridin-3-ol
Predicted NMR Spectral Data
The primary distinction between the two isomers in ¹H NMR will arise from the number of aromatic protons and their coupling patterns. In ¹³C NMR, the chemical shifts of the carbon atoms will be influenced by the positions of the chlorine and hydroxyl substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| 2,5-Dichloropyridin-3-ol | H-4: ~7.2-7.4 ppm (d) H-6: ~8.0-8.2 ppm (d) | C-2: ~145-147 ppm C-3: ~150-152 ppm C-4: ~120-122 ppm C-5: ~125-127 ppm C-6: ~140-142 ppm |
| 2,3-Dichloropyridin-3-ol | H-4: ~7.1-7.3 ppm (dd) H-5: ~7.5-7.7 ppm (dd) H-6: ~8.1-8.3 ppm (dd) | C-2: ~148-150 ppm C-3: ~130-132 ppm C-4: ~122-124 ppm C-5: ~135-137 ppm C-6: ~143-145 ppm |
Note: Predicted chemical shifts are in ppm relative to TMS in a standard deuterated solvent like DMSO-d₆ or CDCl₃. Actual values may vary based on experimental conditions.
Key Distinguishing Features in NMR Spectra
¹H NMR Spectroscopy:
-
This compound: This isomer is expected to show two distinct signals in the aromatic region, both appearing as doublets due to coupling between H-4 and H-6.
-
2,3-Dichloropyridin-3-ol: This isomer will exhibit a more complex ¹H NMR spectrum with three aromatic protons. Each proton will likely appear as a doublet of doublets (dd) due to coupling with its two neighbors.
¹³C NMR Spectroscopy:
The substitution pattern directly impacts the carbon chemical shifts. The carbon bearing the hydroxyl group (C-3) is expected to be significantly deshielded (shifted downfield) in the 2,5-dichloro isomer compared to the 2,3-dichloro isomer, where it is flanked by two chlorine atoms.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality NMR spectra for these compounds is as follows:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the dichloropyridinol sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.[1] Ensure the solvent is of high purity (≥99.8% deuteration).
-
For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[1]
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical acquisition parameters:
-
Spectral width: ~12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Typical acquisition parameters:
-
Spectral width: ~200-220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the solvent residual peak or the TMS signal.
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between the two isomers based on their NMR data.
Caption: Logical workflow for distinguishing isomers.
By following this guide, researchers can confidently differentiate between this compound and 2,3-Dichloropyridin-3-ol, ensuring the correct identification of their synthesized compounds for subsequent research and development activities.
References
Comparative Reactivity of 2,5-Dichloropyridin-3-ol and its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of dichloropyridinol isomers is paramount for the efficient design and synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of 2,5-Dichloropyridin-3-ol against other dichloropyridinols, with a focus on key synthetic transformations. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations to illustrate key concepts.
The reactivity of dichloropyridinols is fundamentally governed by the electronic and steric effects imparted by the chlorine and hydroxyl substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen generally makes the ring susceptible to nucleophilic attack, while the hydroxyl group, being an electron-donating group, can modulate this reactivity and influence the regioselectivity of reactions.
Comparative Reactivity in Key Transformations
The differential placement of chlorine and hydroxyl groups across the pyridine scaffold leads to distinct reactivity profiles for each isomer. Two of the most synthetically important reactions for the functionalization of these heterocycles are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the positions ortho and para to the electron-withdrawing pyridine nitrogen are generally the most activated towards nucleophilic attack. The presence of a hydroxyl group can further influence the regioselectivity through its electronic donating and directing effects.
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyridinols
| Compound | Most Probable Site(s) of Nucleophilic Attack | Rationale |
| This compound | C2, C5 | Both positions are activated by the pyridine nitrogen. The -OH group at C3 may influence the relative reactivity. |
| 2,3-Dichloro-5-hydroxypyridine | C2 | C2 is activated by the adjacent nitrogen and the para-directing hydroxyl group. |
| 2,6-Dichloro-3-hydroxypyridine | C2, C6 | Both positions are activated by the pyridine nitrogen. The ortho-hydroxyl group will influence reactivity. |
| 3,5-Dichloro-2-hydroxypyridine | C3, C5 | Positions are meta to the activating nitrogen. Reactivity is generally lower. |
| 3,5-Dichloro-4-hydroxypyridine | C3, C5 | Positions are meta to the activating nitrogen. Reactivity is generally lower. |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the case of dichloropyridinols, the challenge lies in achieving regioselective coupling. The chlorine atom at the C2 position is often more reactive in palladium-catalyzed cross-coupling reactions due to its proximity to the pyridine nitrogen, which facilitates oxidative addition. However, ligand choice and reaction conditions can be tuned to favor coupling at other positions.
Published data on the Suzuki coupling of 2,3,5-trichloropyridine with various arylboronic acids indicates that the reaction proceeds with high yields, preferentially at the C2 position.[1] This provides a useful, albeit indirect, point of comparison for the reactivity of dichlorinated systems.
Table 2: Experimental Data for Suzuki Coupling of a Related Dichloropyridine
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 89 | [1] |
| 2,3,5-Trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 92 | [1] |
| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 12 | 88 | [1] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and successful synthetic outcomes. Below are representative procedures for key transformations of dichloropyridines, which can be adapted for dichloropyridinol substrates with appropriate modifications.
General Procedure for C2-Selective Suzuki Coupling of 2,5-Dichloropyridine[2]
This protocol is optimized for the preferential arylation at the C2 position.
Materials:
-
2,5-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[2]
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[2]
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[2]
-
Add the catalyst premix to the reaction mixture via syringe.[2]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.[2]
General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol describes a general procedure for the amination of a dichloropyridine, which can be adapted for dichloropyridinols.
Materials:
-
Dichloropyridinol isomer
-
Amine nucleophile
-
A suitable base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the dichloropyridinol (1.0 equiv.) and the anhydrous solvent.
-
Add the base (1.1 - 2.0 equiv.) and stir the mixture at room temperature for 15-30 minutes.
-
Add the amine nucleophile (1.0 - 1.2 equiv.) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Understanding the logical flow of experimental procedures and the underlying reaction mechanisms is critical for successful synthesis.
A generalized experimental workflow for the functionalization of dichloropyridinols.
Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of dichloropyridinols is a complex interplay of electronic and steric factors. While a comprehensive, direct comparison of all isomers is an area ripe for further investigation, the principles outlined in this guide, along with the provided experimental frameworks, offer a solid foundation for researchers and drug development professionals. By carefully considering the substitution pattern of the dichloropyridinol and judiciously selecting reaction conditions, chemists can achieve the desired regioselective functionalization to access novel and valuable pyridine-based molecules.
References
A Comparative Guide to Assessing the Purity of Synthesized 2,5-Dichloropyridin-3-ol
For researchers, scientists, and drug development professionals, the accurate determination of the purity of newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable research and development. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of a drug product. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of 2,5-Dichloropyridin-3-ol, a crucial heterocyclic building block in medicinal chemistry.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can result in various impurities, the nature of which depends on the specific synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Positional Isomers: Isomeric forms of the product, such as other dichloropyridin-ol isomers, which can be challenging to separate due to similar physical properties. For instance, in the synthesis of the related 2,5-dichloropyridine, the 2,3-dichloropyridine isomer is a common byproduct[1][2].
-
Byproducts: Compounds formed from side reactions during the synthesis.
-
Residual Solvents: Solvents used during the reaction or purification steps.
-
Catalyst Residues: Traces of catalysts used in the synthetic process.
A robust analytical strategy is essential to identify and quantify these potential impurities to ensure the final compound meets the required quality standards.
Comparison of Analytical Techniques for Purity Assessment
The choice of an analytical method for purity determination is contingent on several factors, including the required accuracy, sensitivity, the nature of the expected impurities, and the available instrumentation.[3] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are among the most powerful and commonly employed techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Absolute quantification based on the direct proportionality of NMR signal intensity to the molar amount of the substance, using a certified internal standard.[4] | Measures the change in heat flow to a sample as it is heated, with purity calculated from the shape of the melting endotherm.[4] |
| Primary Application | Routine purity testing, analysis of non-volatile and thermally labile impurities.[3] | Purity testing and identification of volatile and semi-volatile impurities.[4] | Absolute purity determination, certification of reference materials without the need for a specific standard of the analyte.[3][5] | Purity determination of highly pure (>98%) crystalline solids.[] |
| Typical Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) | Low (requires >98% purity) |
| Sample Throughput | High | High | Moderate | Low to Moderate |
| Complexity | Moderate | Moderate to High | High | Moderate |
| Key Advantages | Versatile, widely applicable, robust for routine analysis. | Excellent separation efficiency, provides structural information for impurity identification.[4] | An absolute method, highly accurate, does not require a reference standard of the analyte itself.[4][5] | Simple operation, does not require a standard substance.[] |
| Limitations | Requires a chromophore for UV detection, may not be suitable for all impurities. | Limited to volatile and thermally stable compounds. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. | Only applicable to crystalline solids with high purity, can be affected by polymorphism. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for separating and quantifying components in a mixture.[3] This method is suitable for the analysis of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of synthesized this compound in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of about 0.1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find its maximum absorption wavelength (λmax).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Mass Spectrometer (MS) detector.
-
Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Calculate purity by the area percentage method.[3] Tentatively identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).[4]
Quantitative ¹H NMR (qNMR)
qNMR is an absolute method for purity determination that relates the signal intensity directly to the molar amount of the substance.[4][5]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Optimize acquisition parameters for a high signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Mandatory Visualizations
The following diagrams illustrate a general workflow for purity assessment and a decision-making framework for selecting the appropriate analytical technique.
Caption: A general workflow for the purity assessment of synthesized this compound.
Caption: A decision-making framework for selecting an appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Biological Activity Screening of 3-Hydroxypyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-hydroxypyridine derivatives, supported by experimental data. While direct comparative studies on 2,5-Dichloropyridin-3-ol derivatives are limited in publicly available literature, this guide focuses on the closely related and well-studied 3-hydroxypyridine-4-one scaffold to offer valuable insights into potential therapeutic applications.
This guide synthesizes data from studies on the anti-tyrosinase, antioxidant, and antimicrobial activities of various 3-hydroxypyridine-4-one derivatives. The inclusion of detailed experimental protocols and quantitative data aims to facilitate the design and evaluation of novel compounds based on the 3-hydroxypyridine core.
I. Comparative Analysis of Biological Activities
The biological activities of 3-hydroxypyridine-4-one derivatives have been explored against various targets, demonstrating their potential as tyrosinase inhibitors, antioxidants, and antimicrobial agents. The following sections present a comparative summary of their performance.
A. Anti-Tyrosinase and Antioxidant Activity
A study on substituted 3-hydroxypyridine-4-one derivatives revealed their potential as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Several compounds exhibited notable inhibitory activity, with some being comparable to the standard drug, kojic acid.[1]
Table 1: Comparative Anti-Tyrosinase and Antioxidant Activity of 3-Hydroxypyridine-4-one Derivatives [1]
| Compound ID | Substitution | Tyrosinase Inhibition IC50 (µM) | Antioxidant Activity (DPPH) IC50 (µM) |
| 6b | 4-OH-3-OCH₃ | 25.82 | > 100 |
| 6e | 3,4-di-OH | 94.73 | 15.2 |
| 6f | 4-Cl | 88.30 | > 100 |
| 6h | 4-NO₂ | 83.94 | > 100 |
| Kojic Acid | Standard | 16.68 | - |
| Trolox | Standard | - | 4.5 |
Among the tested compounds, derivative 6b , featuring a 4-hydroxy-3-methoxy substitution, emerged as a promising tyrosinase inhibitor.[1] Conversely, compound 6e , with a 3,4-dihydroxy substitution, displayed the most potent antioxidant activity.[1]
B. Antimicrobial Activity
Another series of 3-hydroxypyridine-4-one derivatives were synthesized and evaluated for their antimicrobial effects against a panel of microorganisms. The results indicated that specific substitutions on the phenyl ring significantly influence the antimicrobial potency.[2]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 3-Hydroxypyridine-4-one Derivatives [2]
| Compound ID | Substitution | S. aureus | E. coli | C. albicans | A. niger |
| 6c | 3-OCH₃ | 32 | 32 | 128 | 256 |
| 6d | 4-OCH₃ | 64 | 64 | 256 | 512 |
| 6e | 2,4-di-Cl | 64 | 128 | 256 | 512 |
| 6g | 4-F | 128 | 128 | 512 | 512 |
| Ampicillin | Standard | 64 | 16 | - | - |
| Fluconazole | Standard | - | - | 8 | 16 |
Compound 6c , which has an electron-donating methoxy group at the meta position of the phenyl ring, was identified as the most active compound against both S. aureus and E. coli.[2] Notably, its activity against S. aureus was superior to the standard antibiotic, ampicillin.[2] The antifungal activity of the tested derivatives was generally moderate.[2]
II. Experimental Protocols
This section provides detailed methodologies for the key biological assays cited in this guide.
A. Tyrosinase Inhibition Assay[1]
-
Enzyme and Substrate Preparation : Mushroom tyrosinase (EC 1.14.18.1) and L-tyrosine were used as the enzyme and substrate, respectively.
-
Assay Procedure :
-
A 20 µL solution of the test compound (in DMSO) was mixed with 140 µL of phosphate buffer (50 mM, pH 6.8) and 20 µL of mushroom tyrosinase in a 96-well microplate.
-
The mixture was incubated at 25°C for 10 minutes.
-
The reaction was initiated by adding 20 µL of L-tyrosine.
-
The plate was incubated at 25°C for 20 minutes.
-
The absorbance was measured at 492 nm using a microplate reader.
-
-
Data Analysis : The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves. Kojic acid was used as a positive control.
B. DPPH Radical Scavenging Assay (Antioxidant Activity)[1]
-
Reagent Preparation : A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared.
-
Assay Procedure :
-
A 100 µL solution of the test compound at various concentrations was added to 100 µL of the DPPH solution in a 96-well plate.
-
The mixture was shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm.
-
-
Data Analysis : The percentage of radical scavenging activity was calculated, and the IC50 values were determined. Trolox was used as a positive control.
C. Antimicrobial Susceptibility Testing (Microdilution Method)[2]
-
Microorganism Preparation : Bacterial and fungal strains were cultured in appropriate broth media overnight. The turbidity of the microbial suspension was adjusted to the 0.5 McFarland standard.
-
Assay Procedure :
-
The test compounds were serially diluted in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microplates.
-
An equal volume of the standardized microbial suspension was added to each well.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
Data Analysis : The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible microbial growth. Ampicillin and fluconazole were used as reference drugs for antibacterial and antifungal testing, respectively.
III. Visualized Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
Caption: General workflow for synthesis and biological screening of 3-hydroxypyridine derivatives.
Caption: Simplified pathway of tyrosinase-mediated melanin synthesis and its inhibition.
Conclusion
The presented data highlights the significant potential of the 3-hydroxypyridine-4-one scaffold in medicinal chemistry. The diverse biological activities, including anti-tyrosinase, antioxidant, and antimicrobial effects, are highly dependent on the nature and position of substituents. Specifically, the introduction of hydroxyl, methoxy, and halogen groups can modulate the potency and selectivity of these compounds. While this guide focuses on 3-hydroxypyridine-4-one derivatives, the findings provide a strong foundation for the future design and investigation of other substituted 3-hydroxypyridines, including the 2,5-dichloro-3-ol series, as novel therapeutic agents. Further research is warranted to explore the full potential of this versatile chemical class.
References
A Comparative Analysis of Synthetic Routes to 2,5-Dichloropyridin-3-ol for Pharmaceutical and Agrochemical Research
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the efficient and reliable synthesis of key chemical intermediates is paramount. 2,5-Dichloropyridin-3-ol is a valuable building block in the preparation of a variety of biologically active molecules. This guide provides a comparative overview of the documented synthetic pathways to this compound, offering an objective analysis of their respective methodologies, yields, and purities to aid in the selection of the most suitable route for specific research and development needs.
This document details the primary synthetic strategies for obtaining this compound, supported by available experimental data. A direct comparison is presented to highlight the advantages and disadvantages of each approach, enabling informed decisions for laboratory-scale synthesis and potential scale-up.
Executive Summary of Synthetic Routes
Two primary synthetic routes to this compound have been identified from the literature. The first is a multi-step synthesis commencing from 2-amino-5-chloropyridine, proceeding through a key 5-chloro-2,3-dihydroxypyridine intermediate. The second, a more direct but currently less detailed approach, also utilizes a substituted dihydroxypyridine. A third potential, though not yet fully documented, pathway could involve a Sandmeyer-type reaction from 3-amino-2,5-dichloropyridine.
Data Presentation: A Comparative Table
For a clear and concise comparison, the following table summarizes the quantitative data for the primary synthetic route identified. Data for the potential second route is incomplete due to a lack of detailed experimental procedures in the available literature.
| Parameter | Route 1: From 2-Amino-5-chloropyridine |
| Starting Material | 2-Amino-5-chloropyridine |
| Key Intermediates | 2-Hydroxy-5-chloropyridine, 2-Hydroxy-3-nitro-5-chloropyridine, 2-Hydroxy-3-amino-5-chloropyridine, 5-Chloro-2,3-dihydroxypyridine |
| Overall Yield | ~48% (calculated from reported yields of intermediate steps) |
| Purity of Final Product | High (purified by chromatography) |
| Number of Steps | 4 |
| Key Reagents | Sodium nitrite, Nitric acid, Reduced iron, Phosphoryl chloride |
| Reaction Conditions | Diazotization, nitration, reduction, chlorination at elevated temperatures |
| Advantages | Well-documented synthesis of the key intermediate. |
| Disadvantages | Multi-step process, final step lacks detailed yield and work-up information. |
Experimental Protocols
Detailed methodologies for the key transformations in the identified synthetic route are provided below.
Route 1: Synthesis from 2-Amino-5-chloropyridine
This pathway involves a four-step sequence starting from the readily available 2-amino-5-chloropyridine.
Step 1: Synthesis of 2-Hydroxy-5-chloropyridine
This step is achieved through the diazotization of 2-amino-5-chloropyridine. The reaction is typically carried out at temperatures between 30-50 °C.[1]
Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine
The intermediate from Step 1 is then nitrated using concentrated nitric acid at a preferred temperature of 50-60 °C for 1-2 hours.[1]
Step 3: Synthesis of 5-Chloro-2,3-dihydroxypyridine
The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is first reduced to an amino group using a reducing agent such as iron powder in the presence of calcium chloride and ethanol.[1] The resulting 2-hydroxy-3-amino-5-chloropyridine is then subjected to a second diazotization reaction. A solution of sodium nitrite is added to the amine in an acidic medium at -10 to -5 °C, followed by warming to 30-50 °C to facilitate the conversion to the dihydroxy compound.[1] This intermediate is obtained as a white solid with a reported yield of 60.9% and a purity of over 98% as determined by HPLC.[1]
Step 4: Synthesis of this compound
A mixture of 5-chloro-2,3-dihydroxypyridine (1.0 g) and phosphoryl chloride (10 ml) is heated overnight at 180°C in a sealed tube.[2] Following the reaction, the excess phosphoryl chloride is removed by distillation.[2] The residue is then purified by chromatography on a column of silica gel, eluting with a mixture of ethyl acetate and petroleum ether, to yield 2,5-dichloro-3-hydroxypyridine with a melting point of 160-161°C.[2] Quantitative yield for this step is not provided in the available literature.
Mandatory Visualization
To aid in the conceptualization of the synthetic strategies, the following diagrams illustrate the reaction pathways and a logical workflow for their comparison.
Caption: Synthetic pathways to this compound.
Caption: Workflow for comparing synthetic routes.
Conclusion
Based on the currently available literature, the synthesis of this compound via the multi-step conversion of 2-amino-5-chloropyridine is the most thoroughly documented pathway, particularly for the synthesis of the key intermediate, 5-chloro-2,3-dihydroxypyridine. While the final chlorination step requires further optimization and detailed reporting of quantitative data, this route provides a solid foundation for researchers. The potential alternative involving a Sandmeyer reaction on 3-amino-2,5-dichloropyridine remains a hypothetical but intriguing possibility that warrants further investigation to establish its feasibility and efficiency. For professionals in drug development and agrochemical research, the choice of synthetic route will depend on factors such as the scale of synthesis, availability of starting materials, and the desired purity of the final product. Further process development on the final step of Route 1 or exploratory work on the potential Route 2 could provide more efficient and scalable methods for the preparation of this valuable synthetic intermediate.
References
Determining the Absolute Handedness of 2,5-Dichloropyridin-3-ol Derivatives: A Comparative Guide to Modern Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative overview of the primary analytical method, X-ray crystallography, alongside powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy—for elucidating the absolute stereochemistry of 2,5-Dichloropyridin-3-ol derivatives.
While X-ray crystallography is often considered the "gold standard" for its definitive structural insights, obtaining suitable single crystals can be a significant bottleneck. This guide presents a balanced perspective, detailing the strengths and limitations of each technique and providing the necessary experimental protocols to empower researchers in selecting the most appropriate method for their specific needs.
It is important to note that a comprehensive search of the scientific literature did not yield specific experimental data for the absolute structure determination of this compound derivatives. Therefore, this guide utilizes data for structurally related halogenated pyridine derivatives to illustrate the principles and data presentation for each technique.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative parameters and requirements for each technique, offering a clear comparison to aid in methodological selection.
| Technique | Key Quantitative Parameter(s) | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Flack Parameter (e.g., 0.02(4)) | High-quality single crystal (typically >0.1 mm) | Low to Medium | Provides unambiguous 3D structure and absolute configuration. | Crystal growth can be challenging and time-consuming. |
| Vibrational Circular Dichroism (VCD) | Differential Absorbance (ΔA) vs. Wavenumber (cm⁻¹) | 5-15 mg, soluble in a suitable solvent (e.g., CDCl₃) | Medium | Applicable to solutions and oils; no crystallization needed. | Requires quantum chemical calculations for interpretation. |
| Electronic Circular Dichroism (ECD) | Molar Ellipticity ([θ]) or Differential Molar Extinction Coefficient (Δε) vs. Wavelength (nm) | Micromolar to millimolar solution; requires a chromophore near the stereocenter. | High | High sensitivity; requires small sample amounts. | Interpretation can be complex for flexible molecules. |
| NMR with Chiral Auxiliaries | Chemical Shift Difference (Δδ in ppm) between diastereomers | 1-10 mg, soluble in a suitable deuterated solvent. | High | No crystallization needed; can be used for a wide range of compounds. | Requires derivatization or a chiral solvating agent; interpretation can be complex. |
Experimental Protocols
Detailed methodologies for each of the key techniques are provided below to facilitate their application in a laboratory setting.
X-ray Crystallography
Objective: To determine the three-dimensional atomic arrangement and absolute configuration of a this compound derivative.
Methodology:
-
Crystal Growth: Grow single crystals of the compound of interest. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F².
-
Absolute Structure Determination: The absolute configuration is determined by analyzing anomalous dispersion effects. The Flack parameter is refined; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of a chiral this compound derivative in solution.
Methodology:
-
Sample Preparation: Prepare a solution of the compound (typically 5-15 mg) in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 20 mg/mL.
-
Data Acquisition: Record the VCD and infrared (IR) spectra using a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.
-
Quantum Chemical Calculations: Perform ab initio or Density Functional Theory (DFT) calculations (e.g., using Gaussian software) to predict the VCD spectrum for one enantiomer of the molecule. This involves conformational analysis to identify the most stable conformers in solution.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands allows for the assignment of the absolute configuration.[2][3]
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To determine the absolute configuration of a chiral this compound derivative by analyzing its UV-Vis chiroptical properties.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent. The concentration will depend on the strength of the chromophore.
-
Data Acquisition: Record the ECD and UV-Vis absorption spectra using an ECD spectrometer.
-
Quantum Chemical Calculations: Perform Time-Dependent Density Functional Theory (TD-DFT) calculations to predict the ECD spectrum for one enantiomer. This requires a thorough conformational search.
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. The absolute configuration is assigned based on the agreement between the experimental and theoretical curves.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Objective: To determine the absolute configuration of a chiral this compound derivative by inducing diastereomeric interactions in solution.
Methodology:
-
Sample Preparation: Prepare two NMR samples of the chiral analyte in a suitable deuterated solvent. To one sample, add a molar equivalent of the (R)-enantiomer of a chiral solvating agent, and to the other, add the (S)-enantiomer of the CSA.
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra for both samples.
-
Data Analysis: Compare the spectra of the two diastereomeric complexes. The differences in chemical shifts (Δδ = δR - δS) for protons near the chiral center are analyzed. A consistent pattern of positive and negative Δδ values can be correlated to the absolute configuration based on established models for the specific CSA used.
Mandatory Visualization
The following diagrams illustrate the workflows and logical relationships involved in the absolute structure determination of this compound derivatives.
Caption: Experimental workflow for absolute structure determination using X-ray crystallography.
Caption: Decision tree for selecting a method for absolute structure determination.
References
Safety Operating Guide
Safeguarding Laboratory and Environment: A Comprehensive Guide to the Disposal of 2,5-Dichloropyridin-3-ol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. The compound 2,5-Dichloropyridin-3-ol, a chlorinated pyridine derivative, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides a detailed, step-by-step operational plan for its safe disposal, ensuring compliance with standard safety practices and regulatory requirements.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) and Safety Measures:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and potential eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, butyl rubber).[1][2] | Prevents skin contact, as the compound may be harmful.[1] |
| Body Protection | A lab coat, closed-toe shoes, and long pants.[1][2] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[1][2][3] | Avoids inhalation of potentially harmful vapors or dust.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., filter paper, pipette tips), as hazardous waste.
-
This compound falls into the category of halogenated organic compounds.[1] It is crucial to collect this waste stream in a dedicated container, separate from non-halogenated waste.[3]
-
Avoid mixing with incompatible materials such as strong acids or bases.[1]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Keep the container closed except when adding waste.[2]
-
-
Spill Management:
-
Empty Container Rinsing:
-
Thoroughly empty containers of the chemical.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[4]
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safe Handling and Disposal of 2,5-Dichloropyridin-3-ol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2,5-Dichloropyridin-3-ol (CAS No. 53335-73-2). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. The information herein is compiled from available safety data and best practices for handling chlorinated organic compounds.
Essential Safety Information
This compound is a hazardous substance requiring careful handling. The primary known hazard is acute oral toxicity. Due to its chlorinated pyridine structure, it is prudent to assume it may also cause skin and eye irritation and may be harmful if inhaled.
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Toxic if swallowed (H301). | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor. |
| Skin Irritation (Assumed) | May cause skin irritation. | Wear protective gloves and a lab coat. Avoid contact with skin. In case of contact, wash with plenty of soap and water.[1] |
| Eye Irritation (Assumed) | May cause serious eye irritation. | Wear safety glasses with side shields or chemical goggles. If in eyes, rinse cautiously with water for several minutes.[1] |
| Inhalation Hazard (Assumed) | May be harmful if inhaled. | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[2] |
| Environmental Hazard | Potentially toxic to aquatic life. | Avoid release to the environment. Dispose of contents and container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or chemical goggles are required. A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and change them immediately upon contact with the chemical. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. |
| Respiratory Protection | Respirator | Use of a NIOSH-approved respirator is recommended if handling large quantities or if dust cannot be adequately controlled by engineering means (e.g., fume hood). |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required in the laboratory. |
Experimental Protocols: Safe Handling
1. Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and PPE before starting work.
-
Have a spill kit readily available.
2. Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transfers. Avoid creating dust.
-
Close the container tightly immediately after use.
3. In-Experiment Use:
-
All procedures involving this compound should be carried out in a chemical fume hood.
-
Keep the reaction vessel closed as much as possible.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
4. Spill Cleanup:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
The disposal of this compound and associated waste must be managed as hazardous waste, in accordance with local, state, and federal regulations.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a dedicated, properly labeled hazardous waste container. This waste stream is classified as chlorinated organic waste.[2]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and labeled hazardous waste container for chlorinated organic liquids. Do not mix with non-halogenated waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents and their approximate percentages for mixed waste streams.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep containers tightly closed.
4. Final Disposal:
-
Arrange for the collection of hazardous waste by a licensed environmental disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
